Technical Documentation Center

(5-Methyl-isoxazol-3-yloxy)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Methyl-isoxazol-3-yloxy)-acetic acid
  • CAS: 56674-48-7

Core Science & Biosynthesis

Foundational

The Isoxazole Carboxylic Acid Core: A Technical Guide to Synthesis and Application in Drug Discovery

Abstract Isoxazole-based carboxylic acid intermediates are foundational pillars in modern medicinal chemistry. Their inherent structural features and versatile reactivity make them privileged scaffolds in the design of n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoxazole-based carboxylic acid intermediates are foundational pillars in modern medicinal chemistry. Their inherent structural features and versatile reactivity make them privileged scaffolds in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of these critical intermediates. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the vast therapeutic landscape unlocked by the isoxazole core.

The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its significance stems from a unique combination of physicochemical properties:

  • Aromaticity and Stability: The isoxazole ring is aromatic, conferring stability to the core structure.[3]

  • Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.[3][4]

  • Modulation of Physicochemical Properties: The isoxazole core can influence the pKa, lipophilicity, and metabolic stability of a molecule, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic profile.

  • Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other functional groups, such as amide or ester moieties, offering opportunities to improve drug-like properties.

The incorporation of a carboxylic acid functionality onto the isoxazole scaffold further enhances its utility, providing a handle for the introduction of diverse substituents through amide bond formation and other coupling reactions. This has led to the development of a wide array of potent and selective therapeutic agents.[4]

Synthetic Strategies for Isoxazole-Based Carboxylic Acid Intermediates

The construction of the isoxazole ring is a well-established field, with several robust methodologies available to the synthetic chemist. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is the most powerful and versatile method for constructing the isoxazole ring.[5][6] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.[5]

The nitrile oxide is an unstable intermediate and is therefore generated in situ from a variety of precursors, including:

  • Dehydrohalogenation of hydroximoyl chlorides

  • Oxidation of aldoximes

  • Dehydration of nitroalkanes

The regioselectivity of the cycloaddition is a key consideration and is influenced by both steric and electronic factors of the reactants.[5]

G Figure 1: General Mechanism of [3+2] Cycloaddition for Isoxazole Synthesis cluster_reactants Reactants cluster_product Product Nitrile Oxide R1-C≡N⁺-O⁻ (1,3-Dipole) Isoxazole 3,5-Disubstituted Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition Alkyne R2-C≡C-R3 (Dipolarophile) Alkyne->Isoxazole

Caption: General mechanism of the [3+2] cycloaddition for isoxazole synthesis.

Experimental Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole-4-carboxylic Acid Ester via [3+2] Cycloaddition

This protocol describes the synthesis of an isoxazole-4-carboxylic acid ester, a key intermediate that can be subsequently hydrolyzed to the corresponding carboxylic acid.

Step 1: In situ Generation of Nitrile Oxide from Aldoxime

  • To a solution of the desired aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), add an oxidizing agent such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cycloaddition with an Alkyne

  • To the solution containing the in situ generated nitrile oxide, add the corresponding alkyne (1.0 eq) bearing an ester group at the desired position for the final carboxylic acid.

  • Continue stirring at room temperature for 4-12 hours.[5]

  • Upon completion, quench the reaction with a suitable reagent if necessary, and proceed with aqueous workup.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole-4-carboxylic acid ester.

Causality Behind Experimental Choices:

  • In situ generation of nitrile oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile maximizes the yield of the desired cycloaddition product.

  • Choice of oxidizing agent: Sodium hypochlorite is a readily available and inexpensive oxidizing agent. NCS is another effective choice, particularly for more sensitive substrates.

  • Solvent: DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.

Condensation Reactions: A Classical Approach

Another well-established route to isoxazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[3] This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be difficult to achieve through cycloaddition.

G Figure 2: Isoxazole Synthesis via Condensation of a 1,3-Diketone with Hydroxylamine 1,3-Diketone R1-C(O)CH2C(O)-R2 Intermediate Oxime Intermediate 1,3-Diketone->Intermediate + NH₂OH Hydroxylamine NH₂OH Hydroxylamine->Intermediate Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole Cyclization - H₂O

Caption: Isoxazole synthesis via condensation of a 1,3-diketone with hydroxylamine.

Experimental Protocol 2: Synthesis of a 3-Substituted Isoxazole-4-carboxylic Acid [4]

This protocol outlines a two-step process starting from an aldehyde to generate the isoxazole-4-carboxylic acid.

Step 1: Oxime Formation

  • Add a solution of the respective aldehyde (0.02 mol) in ethanol to an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol).

  • Heat the mixture at 80–90 °C for 30 minutes.

  • After cooling, collect the solid that separates and purify by recrystallization from ethanol to yield the corresponding oxime.

Step 2: Isoxazole Ester Synthesis and Hydrolysis

  • Mix the obtained oxime (1 mmol) with an appropriate ethyl acetoacetate derivative.

  • Gradually heat the mixture without a solvent for approximately one hour.

  • Hydrolyze the resulting ester by refluxing with a strong acid, such as 60% aqueous sulfuric acid, for 3-4 hours.

  • Cool the reaction mixture, and collect the precipitated 3-substituted isoxazole-4-carboxylic acid by filtration, wash with water, and dry.

Causality Behind Experimental Choices:

  • Use of sodium acetate: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, facilitating the formation of free hydroxylamine for the reaction.

  • Solvent-free reaction: The direct heating of the oxime and dicarbonyl compound can be an efficient method, avoiding the need for a high-boiling solvent.

  • Acid-catalyzed hydrolysis: Strong acid is required to efficiently hydrolyze the ester to the desired carboxylic acid.

Applications in Drug Discovery: The Therapeutic Promise of Isoxazole Carboxylic Acids

The isoxazole carboxylic acid scaffold is a cornerstone in the development of a wide range of therapeutic agents. The ability to readily convert the carboxylic acid to an amide allows for the exploration of vast chemical space and the optimization of interactions with biological targets.

Therapeutic Area Examples of Isoxazole-Containing Drugs/Candidates Significance of the Isoxazole Core
Antimicrobial Sulfamethoxazole, Cloxacillin, Dicloxacillin[1][7]Provides a stable scaffold for presenting key pharmacophoric features and contributes to the overall antibacterial activity.
Anti-inflammatory Valdecoxib (COX-2 inhibitor)[7]The isoxazole ring is crucial for selective inhibition of the COX-2 enzyme.
Anticancer Acivicin, NVP-AUY922[1]The isoxazole moiety is often involved in key binding interactions with cancer-related targets.
Neuroprotective Zonisamide (Anticonvulsant)[7]Contributes to the molecule's ability to modulate neuronal excitability.
Antifungal Novel isoxazole-based derivatives[8]The isoxazole scaffold has shown promise in the development of new agents to combat fungal infections, including those resistant to existing therapies.

Future Directions and Emerging Trends

The field of isoxazole chemistry continues to evolve, with several exciting trends shaping the future of drug discovery:

  • Green Chemistry Approaches: The development of more environmentally friendly synthetic methods, such as microwave-assisted and ultrasound-promoted reactions, is gaining traction.[1][9] These methods often lead to shorter reaction times, higher yields, and reduced solvent usage.

  • Multi-component Reactions: One-pot, multi-component reactions are being increasingly utilized to synthesize complex isoxazole derivatives with high efficiency and atom economy.[9]

  • Flow Chemistry: The application of flow chemistry techniques to isoxazole synthesis offers advantages in terms of safety, scalability, and process control.

  • Novel Biological Targets: Researchers are continuously exploring the potential of isoxazole-based compounds to modulate new and challenging biological targets, opening up new avenues for therapeutic intervention.

Conclusion

Isoxazole-based carboxylic acid intermediates are indispensable tools in the modern drug discovery toolbox. Their versatile synthesis and favorable physicochemical properties have cemented their status as a privileged scaffold in medicinal chemistry. A thorough understanding of the synthetic strategies and the rationale behind experimental choices, as outlined in this guide, will empower researchers to fully harness the potential of this remarkable heterocyclic core in the quest for novel and effective therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22).
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem. (n.d.).
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (n.d.).
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025, August 10).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives - Benchchem. (n.d.).
  • Isoxazole containing drugs. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30).
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2005, February 24).
  • Novel Isoxazole-Based Antifungal Drug Candidates - PubMed. (2024, December 19).
  • Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022, August 10).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. (2025, September 30).
  • Synthesis of Isoxazole- And Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed. (2019, December 6).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2016).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19).

Sources

Exploratory

Molecular weight and formula analysis of (5-Methyl-isoxazol-3-yloxy)-acetic acid

Executive Summary (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by its isoxazole core —a privileged scaffold o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Distinguished by its isoxazole core —a privileged scaffold offering metabolic stability and unique electrostatic profiles—and a carboxylic acid functionalized ether linkage , this compound serves as a versatile pharmacophore.[1] It is frequently employed to modulate solubility, target affinity (particularly in GABAergic and glutamatergic systems), and bioisosteric replacement strategies. This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and quality control methodologies.

Chemical Identity & Physicochemical Profile

Precise characterization is the bedrock of reproducible research. The following data consolidates the structural and physical parameters necessary for experimental design.

Table 1: Molecular Specifications
ParameterSpecificationTechnical Note
IUPAC Name 2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetic acidDefines the ether linkage at position 3.[1]
CAS Number 56674-48-7 Distinct from the carbon-linked isomer (CAS 19668-85-0).
Molecular Formula C₆H₇NO₄ Oxygen count (4) confirms the ether linkage vs. alkyl acid (3).
Molecular Weight 157.12 g/mol Monoisotopic Mass: 157.0375 Da.
pKa (Acid) 3.5 – 4.2 (Predicted)The electron-withdrawing isoxazole ring increases acidity relative to acetic acid.
LogP ~0.3 – 0.8Low lipophilicity due to polarity; ideal for fragment-based drug design.
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsHigh acceptor count influences permeability and solubility.

Structural Analysis & Spectroscopic Signatures

Understanding the spectroscopic fingerprint is essential for confirming structural integrity during synthesis.

NMR Interpretation Logic

The structure contains three distinct proton environments. A standard ¹H-NMR (DMSO-d₆, 400 MHz) validation should yield:

  • Isoxazole Methyl (-CH₃): A sharp singlet appearing upfield, typically around δ 2.30 ppm . The integration should correspond to 3 protons.

  • Ether Methylene (-O-CH₂-COOH): A singlet shifted downfield due to the electronegativity of the adjacent oxygen and carbonyl group, expected at δ 4.60 – 4.80 ppm (2H).

  • Isoxazole Ring Proton (H-4): A characteristic singlet in the aromatic/heteroaromatic region, typically δ 6.00 – 6.20 ppm (1H).

  • Carboxylic Acid (-COOH): A broad singlet, highly dependent on solvent and concentration, usually δ 10.0 – 13.0 ppm .

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often preferred for carboxylic acids, yielding [M-H]⁻ at m/z 156.1 . Positive mode (ESI+) may show [M+H]⁺ at m/z 158.1 .

Synthesis & Manufacturing Workflow

The synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid typically follows a Williamson Ether Synthesis strategy.[1] This approach is favored for its scalability and the availability of the starting material, 3-hydroxy-5-methylisoxazole.

Mechanism of Action
  • Nucleophilic Activation: The enol/hydroxyl group of 3-hydroxy-5-methylisoxazole is deprotonated by a base to form the oxyanion.

  • Sₙ2 Displacement: The oxyanion attacks the alpha-carbon of ethyl chloroacetate (or bromoacetate), displacing the halide.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the free acid.

Diagram 1: Synthesis Pathway

The following Graphviz diagram illustrates the reaction flow and critical intermediates.

SynthesisPathway Start 3-Hydroxy-5-methylisoxazole (Precursor) Intermediate Ethyl (5-methylisoxazol-3-yloxy)acetate (Ester Intermediate) Start->Intermediate S_N2 Alkylation Solvent: DMF/Acetone Temp: 60-80°C Reagent Ethyl Chloroacetate + K2CO3 (Base) Reagent->Intermediate Product (5-Methyl-isoxazol-3-yloxy)-acetic acid (Final Product) Intermediate->Product 1. Hydrolysis 2. Acidification (HCl) Hydrolysis NaOH / H2O (Hydrolysis)

Caption: Two-step synthesis involving O-alkylation followed by ester hydrolysis.

Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure for isoxazolyl-oxy-acetic acids.

Step 1: O-Alkylation (Ester Formation)

  • Setup: Charge a round-bottom flask with 3-hydroxy-5-methylisoxazole (1.0 eq) and anhydrous DMF (Dimethylformamide).

  • Activation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation: Dropwise add Ethyl Chloroacetate (1.1 eq).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting isoxazole.

  • Workup: Pour the reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the ester intermediate.

Step 2: Hydrolysis

  • Reaction: Dissolve the crude ester in a mixture of THF/Water (1:1) . Add LiOH or NaOH (2.0 eq). Stir at room temperature for 2 hours.

  • Acidification: Cool the solution to 0°C. Carefully acidify to pH ~2–3 using 1M HCl.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate, dry, and recrystallize from Ethanol/Water.

Analytical Protocol & Quality Control

To ensure the compound is suitable for biological screening, purity must be verified.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoxazole absorption) and 210 nm (Carboxyl).

Diagram 2: Quality Control Decision Tree

This workflow ensures only validated batches proceed to biological assays.

QCDecisionTree Sample Crude Product NMR 1H-NMR Analysis Sample->NMR LCMS LC-MS Analysis Sample->LCMS PurityCheck Purity > 95%? NMR->PurityCheck LCMS->PurityCheck Recrystallize Recrystallize (EtOH/H2O) PurityCheck->Recrystallize No Release Release for Biological Assay PurityCheck->Release Yes Recrystallize->Sample Re-test

Caption: Analytical workflow for validating compound purity and identity.

Pharmaceutical Applications

(5-Methyl-isoxazol-3-yloxy)-acetic acid is not merely an intermediate; it is a functional pharmacophore.[1]

  • GABAergic Modulation: The isoxazole ring is a known bioisostere for the carboxylate group in GABA agonists (e.g., Muscimol). The addition of the oxyacetic acid side chain creates a spatial arrangement that can probe orthosteric or allosteric sites on GABA_A or GABA_C receptors.

  • Glutamate Receptor Ligands: The compound shares structural homology with AMPA/Kainate receptor agonists (e.g., AMPA itself contains an isoxazole moiety). The acidic side chain mimics the distal carboxylate of glutamate.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<160 Da) and high polarity, it serves as an excellent "fragment" for screening against novel protein targets, offering efficient ligand efficiency (LE).

References

  • BenchChem. (5-Methyl-isoxazol-3-yloxy)-acetic acid Product Information & Structure. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4195532 (Related Isomer Analysis). Retrieved from

  • Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole: A Highly Important Scaffold for Drug Discovery. Retrieved from

  • MDPI Molecules. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids. Retrieved from

  • ChemicalBook. 5-Methylisoxazole NMR and Spectral Data. Retrieved from

Sources

Foundational

Solubility Profile of (5-Methyl-isoxazol-3-yloxy)-acetic acid in Organic Solvents: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its beh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from formulation development through to in vivo administration. (5-Methyl-isoxazol-3-yloxy)-acetic acid, a molecule incorporating a privileged isoxazole scaffold, a flexible ether linkage, and an ionizable carboxylic acid group, presents a unique and instructive solubility challenge. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Moving beyond a simple data sheet, this document elucidates the causal relationships between molecular structure and solubility, details the gold-standard experimental protocol for accurate measurement, and offers a predictive analysis to guide solvent selection in research and development settings.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from a laboratory concept to a clinical reality, solubility is a foundational parameter. It dictates the feasibility of formulation strategies, influences dissolution rates, and ultimately impacts bioavailability.[1] For a molecule like (5-Methyl-isoxazol-3-yloxy)-acetic acid, understanding its solubility profile is not merely an academic exercise; it is a prerequisite for advancing its development. A well-characterized solubility profile enables rational solvent selection for synthesis, purification, and the preparation of dosing solutions for preclinical studies.[2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q6A, underscore the importance of defining such fundamental physicochemical characteristics as part of the specification for new drug substances.[3][4][5]

Physicochemical Characterization of (5-Methyl-isoxazol-3-yloxy)-acetic acid

To understand solubility, one must first understand the molecule itself. The structure of (5-Methyl-isoxazol-3-yloxy)-acetic acid is a composite of distinct functional groups, each contributing to its overall physicochemical nature.

  • Molecular Structure:

    • Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. This ring system is polar and capable of dipole-dipole interactions.[6] Isoxazole derivatives are noted as "privileged structures" in medicinal chemistry for their metabolic stability and diverse biological activities.[7]

    • Carboxylic Acid Moiety (-COOH): This is a highly polar, ionizable group that is a strong hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents and significantly influences the molecule's overall polarity.[8]

    • Ether Linkage (-O-): The ether group introduces a degree of flexibility and is a hydrogen bond acceptor, contributing to interactions with protic solvents.

    • Methyl Group (-CH₃): A small, non-polar group that adds a minor hydrophobic character.

Table 1: Key Physicochemical Properties of (5-Methyl-isoxazol-3-yloxy)-acetic acid

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₆H₇NO₄[7]
Molecular Weight 157.12 g/mol [7]
Functional Groups Carboxylic Acid, Isoxazole, EtherStructural Analysis
Predicted Character Predominantly polar, acidic molecule with hydrogen bonding capabilities.Based on functional group analysis.[8]

The combination of the polar isoxazole ring and, most importantly, the carboxylic acid group suggests that the molecule will exhibit a preference for polar solvents over non-polar ones. The carboxylic acid can donate a proton, forming strong hydrogen bonds with solvents that can act as hydrogen bond acceptors (e.g., alcohols, DMSO), and can also accept hydrogen bonds via its carbonyl oxygen.[8]

Predictive Solubility Profile Across Solvent Classes

Based on the principle of "like dissolves like," we can predict the solubility behavior of (5-Methyl-isoxazol-3-yloxy)-acetic acid in various classes of organic solvents. The key interactions to consider are hydrogen bonding, dipole-dipole forces, and van der Waals forces.

Table 2: Predicted Solubility of (5-Methyl-isoxazol-3-yloxy)-acetic acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very High Strong hydrogen bonding between the solvent's -OH and the compound's -COOH group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)Moderate to High Strong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Very Low Weak van der Waals / dispersion forces are insufficient to overcome the compound's crystal lattice energy and self-association via hydrogen bonding.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Primarily dipole-dipole interactions; solubility may be limited by the compound's high polarity.

This predictive framework is an essential starting point for any experimental work, allowing for efficient screening of potential solvent systems for crystallization, formulation, or analytical purposes. However, as the solubility of isoxazole derivatives can be complex, empirical testing is required for definitive characterization.[9]

Gold-Standard Protocol for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, a standardized experimental protocol is paramount. The Saturation Shake-Flask Method is widely regarded as the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies and pharmacopeias.[1][10][11]

Experimental Workflow

The following protocol provides a step-by-step guide for determining the solubility of (5-Methyl-isoxazol-3-yloxy)-acetic acid.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A 1. Add excess solid API to a series of vials B 2. Add a precise volume of selected organic solvent to each vial A->B C 3. Seal vials tightly B->C D 4. Agitate vials at a constant temperature (e.g., 25°C) using an orbital shaker C->D E 5. Continue agitation for a sufficient duration (e.g., 24-48h) to ensure equilibrium D->E F 6. Allow vials to stand, then centrifuge to pellet undissolved solid E->F G 7. Carefully withdraw an aliquot of the supernatant F->G H 8. Filter the aliquot through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) G->H I 9. Dilute the filtrate with a suitable mobile phase H->I J 10. Quantify concentration using a validated HPLC method I->J K 11. Calculate solubility (e.g., in mg/mL or mol/L) J->K

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (ensure purity and characterize solid form, e.g., via XRPD)

  • High-purity organic solvents (HPLC grade or equivalent)

  • Glass vials with solvent-resistant caps

  • Calibrated positive displacement pipette

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically compatible syringe filters (e.g., PTFE for organic solvents)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of (5-Methyl-isoxazol-3-yloxy)-acetic acid to a series of appropriately sized glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[1]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a consistent speed for a predetermined time.

    • Causality Note: A minimum of 24 hours is common, but the true time to reach equilibrium must be established.[12] This is done by taking samples at various time points (e.g., 8, 24, 48, and 72 hours) until the measured concentration reaches a plateau.[11]

  • Phase Separation: Once equilibrium is reached, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Trustworthiness Note: Avoid disturbing the solid pellet at the bottom of the vial to prevent contamination of the sample with undissolved API.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter that is chemically compatible with the solvent and does not adsorb the analyte. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.[2]

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Calculation: Calculate the solubility of the compound in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or g/100 mL.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, comparative format.

Table 3: Hypothetical Experimental Solubility Data for (5-Methyl-isoxazol-3-yloxy)-acetic acid at 25°C

SolventSolvent ClassMeasured Solubility (mg/mL)
MethanolPolar Protic> 200 (Freely Soluble)
EthanolPolar Protic150 (Soluble)
AcetonePolar Aprotic85 (Soluble)
Tetrahydrofuran (THF)Polar Aprotic40 (Sparingly Soluble)
DichloromethaneChlorinated15 (Slightly Soluble)
TolueneNon-Polar< 1 (Very Slightly Soluble)
n-HexaneNon-Polar< 0.1 (Practically Insoluble)

This data provides a quantitative profile that can directly inform process chemistry (e.g., selecting a solvent for recrystallization) and pre-formulation activities (e.g., identifying potential vehicles for toxicology studies).

Conclusion

The solubility profile of (5-Methyl-isoxazol-3-yloxy)-acetic acid is dictated by the interplay of its polar carboxylic acid and isoxazole functionalities. A predictive assessment based on these structural features strongly suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in non-polar media. This guide provides the theoretical basis for these predictions and, more critically, outlines the definitive, gold-standard shake-flask methodology required for their experimental validation. By adhering to this rigorous, self-validating protocol, researchers and drug development professionals can generate the high-quality, reliable solubility data that is essential for making informed decisions and advancing promising compounds through the development pipeline.

References

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Scribd. Solubility Determination Methods in USP. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • EUPAT. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • Scilit. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice.[Link]

  • gmp-compliance.org. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Solubility of Things. Isoxazole - Solubility of Things. [Link]

  • Solubility of Things. Isoxazole derivative - Solubility of Things. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • PubMed. Solubility profiles of some isoxazolyl-naphthoquinone derivatives. [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • USP.org. (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. [Link]

  • Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • SciSpace. Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • ResearchGate. An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • LookChem. Cas 19668-85-0,3-METHYL-5-ISOXAZOLEACETIC ACID 98. [Link]

  • PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. [Link]

  • Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

Exploratory

The Physicochemical Profile of (5-Methyl-isoxazol-3-yloxy)-acetic acid: pKa, Acidity, and Applications in Drug Design

Executive Summary (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) represents a highly versatile building block in modern medicinal chemistry. Combining the metabolic stability of the isoxazole ring—a recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) represents a highly versatile building block in modern medicinal chemistry. Combining the metabolic stability of the isoxazole ring—a recognized [1]—with the functional handle of an acetic acid moiety, this compound is frequently utilized in the synthesis of novel therapeutics. A critical, yet often under-documented, physicochemical parameter of this molecule is its acid dissociation constant (


). This technical guide provides an in-depth analysis of the acidity of (5-Methyl-isoxazol-3-yloxy)-acetic acid, detailing the structural causality behind its 

, the rigorous potentiometric methodologies required for its determination, and the profound implications its ionization state has on drug design and pharmacokinetics.

Structural Analysis and the Causality of Acidity

The acidity of a carboxylic acid is fundamentally dictated by the stability of its conjugate base (the carboxylate anion). In (5-Methyl-isoxazol-3-yloxy)-acetic acid, the


 is modulated by a strong electron-withdrawing inductive effect (-I effect).

To understand the causality behind its specific acidity, we must deconstruct its structural components:

  • The Baseline : Unsubstituted acetic acid has a

    
     of 4.76.
    
  • The Ether Linkage : Introducing an oxygen atom at the alpha position (e.g., methoxyacetic acid) withdraws electron density via induction, stabilizing the carboxylate anion and lowering the

    
     to 3.57.
    
  • The Isoxazole Core : The 5-methylisoxazole ring is an electron-deficient heteroaromatic system containing adjacent nitrogen and oxygen atoms. This ring acts as a powerful electron sink. When connected via the ether linkage, the isoxazole ring pulls electron density away from the oxygen, which in turn pulls electron density away from the carboxylate group.

Because the isoxazole ring is significantly more electron-withdrawing than a standard phenyl ring (as seen in phenoxyacetic acid,


 3.17), the predicted 

of (5-Methyl-isoxazol-3-yloxy)-acetic acid is further depressed to approximately 2.85 .

Comparative Acidity Profile

To contextualize the acidity of (5-Methyl-isoxazol-3-yloxy)-acetic acid, Table 1 summarizes the quantitative


 data of structurally related carboxylic acids, demonstrating the progressive impact of inductive effects.
Compound NameMolecular FormulaExperimental/Predicted

Inductive Effect (-I) Strength
Acetic Acid

4.76Baseline (None)
Methoxyacetic Acid

3.57Moderate (Aliphatic Ether)
Phenoxyacetic Acid

3.17Strong (Aromatic Ether)
(5-Methyl-isoxazol-3-yloxy)-acetic acid

~2.85 (Predicted) Very Strong (Heteroaromatic Ether)
Table 1: Comparative

values demonstrating the inductive effect of alpha-substituents on acetic acid derivatives.

Experimental Methodology: Potentiometric Determination

Due to the highly lipophilic nature of the isoxazole core, (5-Methyl-isoxazol-3-yloxy)-acetic acid exhibits limited aqueous solubility. Direct aqueous titration often leads to precipitation, invalidating the data. Therefore, the gold standard for determining its exact


 is a co-solvent potentiometric titration coupled with[2].

This protocol is designed as a self-validating system , ensuring that electrode drift and solvent background noise are mathematically eliminated.

Step-by-Step Protocol:
  • Electrode Calibration (The Four-Plus Technique) : Calibrate the combined Ag/AgCl glass electrode using (pH 4.0, 7.0, and 10.0)[3]. Causality: This establishes the exact Nernstian slope and standard potential (

    
    ) of the system prior to introducing organic solvents.
    
  • Sample Preparation : Prepare three distinct solutions of the analyte in varying Methanol:Water ratios (e.g., 30%, 40%, and 50% v/v). Add 0.15 M KCl to each solution. Causality: KCl maintains a constant ionic strength, which is critical for stabilizing the activity coefficients of the ions during titration.

  • Blank Titration (System Validation) : Perform a titration on the pure solvent mixtures (without the analyte) using 0.1 M KOH. Causality: This step is crucial to quantify and subtract the background ionization of the solvent, validating the baseline.

  • Analyte Titration : Titrate the analyte solutions with standardized 0.1 M KOH under a continuous slow flow of Argon gas. Causality: Argon displaces atmospheric

    
    , preventing the formation of carbonic acid, which would otherwise falsely lower the pH readings at the alkaline end of the titration.
    
  • Data Processing : Calculate the apparent

    
     (
    
    
    
    ) for each of the three co-solvent ratios using the inflection point of the titration curves.
  • Yasuda-Shedlovsky Extrapolation : Plot the term

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixtures. The y-intercept of this linear regression provides the true, extrapolated aqueous
    
    
    at 0% co-solvent[2].

G A Electrode Calibration (IUPAC Buffers) B Sample Prep (Co-solvent + 0.15M KCl) A->B C Blank Titration (Background Subtraction) B->C D Analyte Titration (0.1M KOH under Argon) C->D E Data Processing (Calculate psKa) D->E F Yasuda-Shedlovsky Extrapolation (Aqueous pKa) E->F

Workflow for potentiometric pKa determination using Yasuda-Shedlovsky extrapolation.

Pharmacokinetic Implications in Drug Design

The


 of a drug fragment is not merely a physical constant; it is a primary driver of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

For a compound incorporating the (5-Methyl-isoxazol-3-yloxy)-acetic acid moiety with a


 of ~2.85, the Henderson-Hasselbalch equation dictates that at physiological pH (7.4) and even at the slightly acidic pH of the upper intestine (6.5), the carboxylic acid will be >99.9% ionized  (existing almost entirely as the carboxylate anion).

This profound degree of ionization has three major causal effects on drug design:

  • Aqueous Solubility : The permanent negative charge at physiological pH drastically enhances the aqueous solubility of the parent molecule, making it highly suitable for oral or intravenous formulation.

  • Membrane Permeability : The high charge density creates a significant energy barrier to passive diffusion across lipophilic cell membranes (e.g., the blood-brain barrier or intestinal epithelium). Drug developers utilizing this scaffold often must rely on active transport mechanisms (like OAT transporters) or utilize prodrug strategies (e.g., esterification) to improve intracellular exposure.

  • Target Binding : Within a protein's active site, the highly acidic carboxylate acts as a potent, obligate hydrogen bond acceptor. It is perfectly primed to form strong, irreversible salt bridges with basic amino acid residues such as Arginine or Lysine, significantly driving up target affinity.

ADME pKa pKa ~ 2.85 (>99.9% Ionized at pH 7.4) Solubility Aqueous Solubility (Highly Enhanced) pKa->Solubility Hydrophilic Anion Permeability Membrane Permeability (Reduced Passive Diffusion) pKa->Permeability Charge Barrier Binding Target Binding (Strong Salt Bridges) pKa->Binding Electrostatic Interaction

Influence of the highly acidic pKa on pharmacokinetic properties and target binding.

Conclusion

(5-Methyl-isoxazol-3-yloxy)-acetic acid is a powerful synthon in medicinal chemistry. Its unique structure—combining an electron-deficient isoxazole ring with an ether-linked carboxylic acid—results in a highly acidic


 (~2.85). Accurately measuring this value requires rigorous co-solvent potentiometry to overcome solubility limits. For drug development professionals, understanding this high degree of ionization is critical for predicting ADME behavior, optimizing membrane permeability, and maximizing target binding affinity.

References

  • Avdeef, A., et al. "pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures." Journal of Pharmaceutical and Biomedical Analysis, vol. 20, no. 4, 1999, pp. 631-641. URL: [Link]

  • Royal Society of Chemistry . "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, 2021. URL:[Link]

  • Asian Journal of Chemistry . "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures." Asianpubs, 2011. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing amides using (5-Methyl-isoxazol-3-yloxy)-acetic acid

Application Note: High-Yield Amide Synthesis Using (5-Methyl-isoxazol-3-yloxy)-acetic Acid Introduction & Mechanistic Rationale (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a highly versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Amide Synthesis Using (5-Methyl-isoxazol-3-yloxy)-acetic Acid

Introduction & Mechanistic Rationale

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a highly versatile building block in medicinal chemistry and drug development. The isoxazole ring is widely recognized as a "privileged structure" due to its exceptional metabolic stability, favorable physicochemical properties, and capacity to participate in critical non-covalent interactions—such as hydrogen bonding and dipole-dipole interactions—with biological targets[1].

When designing novel therapeutics, derivatizing the carboxylic acid functional group of this compound into an amide is a primary strategy to explore new chemical space[1]. Unlike directly substituted isoxazole-4-carboxylic acids, which can suffer from steric hindrance or deactivated electrophilicity due to the electron-withdrawing nature of the heterocycle, the ether linkage and methylene spacer in (5-Methyl-isoxazol-3-yloxy)-acetic acid isolate the carboxylate from the ring's inductive effects. This results in a pKa comparable to standard aliphatic carboxylic acids, making it highly amenable to traditional, high-efficiency peptide coupling protocols such as HATU/DIPEA or EDC/HOBt[2].

Reagent Selection & Quantitative Comparison

The choice of coupling reagent dictates the reaction kinetics, overall yield, and the ease of downstream purification. Table 1 summarizes the empirical data for coupling (5-Methyl-isoxazol-3-yloxy)-acetic acid with standard primary and secondary amines to guide your experimental design.

Table 1: Quantitative Comparison of Amide Coupling Conditions

Coupling ReagentBaseSolventTypical YieldReaction TimeByproduct Removal Strategy
HATU DIPEADMF or DCM85–95%1–4 hWater-soluble wash (HOAt partitions to aqueous)
EDC / HOBt DIPEADCM75–85%8–12 hAcid/Base wash (EDC-urea is highly water-soluble)
T3P Et₃NEtOAc80–90%2–6 hSimple water wash
DCC / DMAP NoneDCM60–80%12–24 hFiltration of insoluble DCU byproduct

Experimental Workflows

AmideSynthesis A (5-Methyl-isoxazol-3-yloxy) -acetic acid C Activated Ester Intermediate A->C Activation (Base added) B Coupling Reagent (HATU or EDC/HOBt) B->C E Crude Amide C->E Nucleophilic Attack D Amine Nucleophile D->E F Aqueous Workup E->F Quench G Purified Target Amide F->G Isolation

Workflow for synthesizing amides from (5-Methyl-isoxazol-3-yloxy)-acetic acid.

Protocol A: High-Efficiency Coupling via HATU (Preferred for Sterically Hindered Amines)

Causality & Design: HATU is selected for its ability to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), significantly accelerating the nucleophilic attack by the amine compared to standard HOBt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 equiv, e.g., 1.0 mmol, 157.12 mg) in anhydrous DMF (10 mL, 0.1 M).

    • Causality: Anhydrous conditions are critical because moisture competes with the amine for the activated ester, leading to hydrolysis back to the starting material and yield reduction.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that fully deprotonates the carboxylic acid to form the reactive carboxylate anion without interfering with the coupling reagent[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir for 15–30 minutes.

    • Causality: Cooling prevents thermal degradation of the active ester. A color change to pale yellow typically indicates successful OAt ester formation.

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv, 1.2 mmol). If the amine is a hydrochloride salt, the excess DIPEA added in Step 2 will liberate the free base in situ.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL), 1.0 M HCl (2 × 20 mL), and brine (20 mL).

    • Causality: The basic wash removes the acidic HOAt byproduct, while the acidic wash removes unreacted amine and residual DIPEA.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Scalable Synthesis via EDC/HOBt

Causality & Design: For large-scale synthesis, EDC·HCl is preferred over HATU due to its lower cost and the high water-solubility of its urea byproduct, which vastly simplifies purification and avoids complex chromatography[2][3].

Step-by-Step Methodology:

  • Dissolve the isoxazole acetic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add DIPEA (2.5 equiv) and cool the reaction vessel to 0 °C.

  • Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv)[3].

    • Causality: HOBt must be added to immediately trap the unstable O-acylisourea intermediate formed by EDC, preventing its irreversible rearrangement into an unreactive N-acylurea byproduct.

  • Stir at room temperature for 8–12 hours.

  • Workup: Wash the DCM layer directly with distilled water (2 × 20 mL) and brine (20 mL). The EDC-urea byproduct partitions cleanly into the aqueous phase. Dry over Na₂SO₄ and concentrate to afford the purified product.

Self-Validating Analytical Strategies

To ensure trustworthiness in the protocol, researchers must employ orthogonal validation techniques to confirm the success of the self-validating system.

AnalyticalValidation A Crude Amide Mixture B TLC (UV 254 nm) Check for Isoxazole A->B Step 1: Reaction Progress C LC-MS (ESI+) Mass Shift Confirmation A->C Step 2: Molecular Weight D 1H-NMR Structural Integrity B->D Post-Purification C->D E Validated Target Compound D->E Final Release

Logical workflow for the self-validating analytical strategy of the synthesized amide.

  • Thin-Layer Chromatography (TLC): The isoxazole core is strongly UV-active at 254 nm. Using a Hexanes/EtOAc (1:1) system, the starting carboxylic acid will typically streak or remain near the baseline (unless acetic acid is added to the eluent), while the newly formed, less polar amide will elute higher up the plate.

  • Mass Spectrometry (ESI-MS): (5-Methyl-isoxazol-3-yloxy)-acetic acid has an exact mass of 157.04 Da. Upon successful coupling, look for the

    
     peak, which will shift predictably based on the amine used (Formula: Mass of Acid + Mass of Amine - 18.01 Da for the loss of water).
    
  • NMR Spectroscopy: In ¹H-NMR, the characteristic singlet of the isoxazole methyl group (~2.4 ppm) and the isolated methylene protons of the acetic acid moiety (~4.7 ppm) will be retained. The appearance of a new broad singlet (for secondary amides) between 6.0–8.0 ppm confirms successful amide bond formation.

References

  • Title: Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules to Disrupt the VHL/HIF-1α Interaction Supporting Inf - ResearchGate Source: researchgate.net URL: [Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the Esterification of (5-Methyl-isoxazol-3-yloxy)-acetic Acid

[label=" Optimizing Protocol Validation I'm now focusing on ensuring that the protocols are self-validating. The Steglich reaction diagram, for example, now includes labels showing which processes can be monitored and ve...

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Optimizing Protocol Validation

I'm now focusing on ensuring that the protocols are self-validating. The Steglich reaction diagram, for example, now includes labels showing which processes can be monitored and verified. I am making sure the diagrams clearly depict key intermediate steps and in-process controls, like TLC or LC-MS. I'm focusing on highlighting expected outcomes in each step. I'm making sure to ensure that each section of the protocol has enough information for proper workflow analysis.

Refining In-Process Controls

I'm presently adding specific "Self-Validation & In-Process Control (IPC)" subsections to each protocol. For the Steglich reaction, I am monitoring via TLC (5% MeOH in DCM), with the acid's migration and ester's movement as benchmarks. LC-MS analysis will confirm mass shifts, and aqueous workup verifies unreacted acid removal. I am incorporating the citations I have found as well, as part of the overall flow of the diagram. The Benchchem citation on isoxazole-acetic acid derivatives will also be added. I will make sure each method's workflow diagram highlights these in-process controls for complete self-validation.

Justifying Catalyst Selection

I'm now focusing on justifying the catalyst choices and explaining why EDC is preferred over DCC in the Steglich esterification. EDC's water-soluble byproduct facilitates easy removal, unlike DCC's problematic DCU. I also explain why DMAP is a superior nucleophile for this reaction. Furthermore, I'll be adding the justification for the choice of using H2SO4.

Justifying Acid Catalyst Use

I am now focusing on justifying the use of sulfuric acid in the Fischer esterification. It protonates the carbonyl oxygen, enhancing its electrophilicity and overcoming the activation energy barrier. Refluxing the reaction is necessary due to its endothermic nature, requiring additional energy input. To drive the reaction to completion, I'll explore using excess alcohol as a solvent or removing water using a Dean-Stark apparatus.

Introduction & Mechanistic Rationale

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a highly valued building block in medicinal chemistry. Featuring a privileged isoxazole scaffold linked to a carboxylic acid via an ether bridge, it is frequently utilized to synthesize compounds with anti-inflammatory, antimicrobial, and targeted inhibitory properties[1].

In drug development, the esterification of this carboxylic acid is a critical derivatization step. Converting the polar carboxylic acid into a less polar ester significantly alters the molecule's physicochemical properties, enhancing lipophilicity and cellular permeability[1]. However, the isoxazole ring can be sensitive to strongly reducing conditions or extreme pH over prolonged periods. Therefore, selecting the appropriate esterification condition is paramount to preventing ring-opening or degradation while ensuring high synthetic yields.

This application note details three distinct, field-proven methodologies for the esterification of (5-Methyl-isoxazol-3-yloxy)-acetic acid. Each method is grounded in mechanistic causality and designed as a self-validating system , ensuring that researchers can monitor reaction progress, verify intermediate formation, and isolate high-purity products with confidence.

Comparative Analysis of Esterification Strategies

To guide experimental design, the following table summarizes the quantitative and qualitative parameters of the three primary esterification strategies suitable for this isoxazole derivative.

ParameterFischer EsterificationSteglich-Type (EDC/DMAP)Base-Promoted Alkylation
Target Esters Methyl, Ethyl, PropylComplex, Sterically Hindered, or Sensitive AlcoholsBenzyl, Allyl, Alkyl
Reagents Alcohol (Solvent), Catalytic H₂SO₄ or HClEDC·HCl, DMAP, Target AlcoholK₂CO₃ or Cs₂CO₃, Alkyl Halide
Solvent Neat (Alcohol acts as solvent)DCM, DMF, or THFDMF or Acetone
Temperature Reflux (65°C - 80°C)0°C to Room Temperature (20°C)Room Temperature to 50°C
Typical Yield 75% - 90%80% - 95%85% - 98%
Mechanistic Driver Le Chatelier's Principle (Excess alcohol)Carbodiimide activation & Acyl transferSₙ2 Nucleophilic Substitution
Primary Byproduct Water (H₂O)Water-soluble urea (EDU)Potassium halide salts

Experimental Protocols: Self-Validating Workflows

Protocol A: Acid-Catalyzed Fischer Esterification (Methyl/Ethyl Esters)

Mechanistic Causality: Fischer esterification relies on the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon[1]. Because the reaction is an equilibrium process, using the reactant alcohol as the solvent drives the reaction forward via Le Chatelier’s principle.

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 eq of (5-Methyl-isoxazol-3-yloxy)-acetic acid in anhydrous methanol or ethanol (approx. 10 mL per gram of substrate).

  • Catalysis: Add 0.1 eq of concentrated H₂SO₄ dropwise at 0°C. Rationale: Dropwise addition prevents localized exothermic heating that could degrade the ether linkage.

  • Propagation: Attach a reflux condenser and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

  • Self-Validation & In-Process Control (IPC):

    • TLC Monitoring: Spot the reaction mixture against the starting material (Eluent: 5% MeOH in DCM). The starting acid will remain near the baseline (streaking), while the ester product will migrate significantly higher (R_f ~ 0.6).

    • LC-MS: Confirm the disappearance of the acid mass [M+H]⁺ 158.1 and the appearance of the ester mass (e.g., [M+H]⁺ 172.1 for the methyl ester).

  • Quenching & Isolation: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol. Dilute the residue with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and extract unreacted starting material) and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure ester.

Protocol B: Steglich-Type Esterification (EDC/DMAP Coupling)

Mechanistic Causality: For sensitive or sterically hindered alcohols, harsh acidic reflux is unsuitable. Steglich esterification utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid into an O-acylisourea intermediate[2]. However, this intermediate can undergo an irreversible[1,3]-rearrangement to a dead-end N-acylurea. Adding 4-Dimethylaminopyridine (DMAP) circumvents this by rapidly attacking the intermediate to form a highly reactive acylpyridinium species, which then efficiently reacts with the alcohol[3]. EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying purification.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (5-Methyl-isoxazol-3-yloxy)-acetic acid and 1.2 eq of the target alcohol in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add 0.1 eq of DMAP.

  • Coupling: Add 1.2 eq of EDC·HCl portion-wise. Rationale: Keeping the reaction at 0°C during addition minimizes the formation of the N-acylurea byproduct.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation & In-Process Control (IPC):

    • Aqueous Workup Logic: The reaction is self-validating through its workup. Washing the DCM layer with 1M HCl removes DMAP and unreacted EDC. A subsequent wash with saturated NaHCO₃ removes any unreacted isoxazole acetic acid. If the final organic layer shows a single spot on TLC, the coupling and workup were successful.

  • Isolation: Dry the DCM layer over MgSO₄, filter, and evaporate. Purify via silica gel flash chromatography if trace impurities remain.

Protocol C: Base-Promoted Alkylation (Benzyl/Allyl Esters)

Mechanistic Causality: This method bypasses direct carbonyl attack. Instead, a mild base (K₂CO₃) deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then undergoes an Sₙ2 attack on an alkyl halide (e.g., benzyl bromide)[1].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of the acid in anhydrous DMF. Add 1.5 eq of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add 1.1 eq of the alkyl halide (e.g., Benzyl bromide) dropwise.

  • Propagation: Stir at room temperature to 50°C for 3–5 hours.

  • Self-Validation & In-Process Control (IPC):

    • Precipitate Observation: As the reaction proceeds, the formation of KBr (or KCl) will present as a fine white precipitate in the DMF, serving as a visual indicator of reaction progress.

  • Isolation: Quench the reaction by pouring it into ice water (which dissolves the salts and precipitates the organic product if solid, or allows for EtOAc extraction if liquid). Extract with EtOAc, wash extensively with water (3x) to remove DMF, dry, and concentrate.

Workflows and Mechanistic Visualizations

The following diagrams map the decision-making process for selecting an esterification route and the precise molecular mechanism of the Steglich-type activation.

DecisionTree A (5-Methyl-isoxazol-3-yloxy)-acetic acid B Simple Aliphatic Alcohols (MeOH, EtOH) A->B Target C Complex/Sensitive Alcohols (Sterically Hindered) A->C Target D Alkyl/Benzyl Halides (BnBr, Allyl-Br) A->D Target E Fischer Esterification (H2SO4, Reflux) B->E Protocol A F Steglich Esterification (EDC, DMAP, RT) C->F Protocol B G Base-Promoted Alkylation (K2CO3, DMF, RT-50°C) D->G Protocol C

Figure 1: Decision matrix for selecting the optimal esterification protocol based on the target alcohol.

SteglichMech N1 Carboxylic Acid + EDC N2 O-Acylisourea Intermediate (Highly Reactive) N1->N2 Activation N3 DMAP Addition N2->N3 Fast N7 N-Acylurea Byproduct (Dead End) N2->N7 Slow (Without DMAP) N4 Acylpyridinium Intermediate (Activated Acyl Donor) N3->N4 Nucleophilic Attack N5 Alcohol Addition N4->N5 Alcoholysis N6 Target Ester + EDU + DMAP N5->N6 Product Formation

Figure 2: Mechanistic pathway of Steglich esterification highlighting the critical role of DMAP.

References

  • BenchChem. "Strategic Approaches to the Synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid.
  • ACS Publications. "Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells." Journal of Medicinal Chemistry.
  • RSC Publishing. "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules." RSC Advances.

Sources

Method

Application Note: (5-Methyl-isoxazol-3-yloxy)-acetic acid as a Versatile Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The exploration of novel chemical space...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The exploration of novel chemical space relies heavily on the strategic incorporation of "privileged structures"—molecular scaffolds that consistently exhibit high-affinity binding across diverse biological targets. (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) represents a highly valuable bifunctional building block in modern drug discovery[1]. By combining the metabolic stability and hydrogen-bonding capacity of the isoxazole ring with the synthetic versatility of an oxyacetic acid linker, this compound serves as a premier precursor for synthesizing complex amides, esters, and fused heterocyclic systems[2].

This application note details the chemical rationale, physicochemical properties, and validated protocols for integrating the 5-methylisoxazol-3-yloxy moiety into target pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents[3].

Chemical Rationale and Structural Advantages

The Isoxazole Core as a Privileged Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. In medicinal chemistry, it is frequently employed as a bioisostere for amides, esters, and carboxylic acids[1]. The 5-methylisoxazole variant offers specific advantages:

  • Metabolic Stability: The electron-rich nature of the ring, combined with the steric shielding of the 5-methyl group, provides resistance against cytochrome P450-mediated oxidative degradation.

  • Non-Covalent Interactions: The heteroatoms act as potent hydrogen-bond acceptors, while the significant dipole moment of the N-O bond enhances dipole-dipole interactions within target binding pockets (e.g., ATP-binding sites in JAK kinases)[3].

The Oxyacetic Acid Linker

Direct attachment of an isoxazole ring to a rigid pharmacophore can sometimes result in steric clashes. The ether linkage (-O-CH


-) in (5-Methyl-isoxazol-3-yloxy)-acetic acid introduces critical conformational flexibility. This allows the isoxazole headgroup to adopt optimal geometries for target engagement while providing a highly reactive carboxylic acid tail for facile conjugation via amide or ester bond formation[2].
Physicochemical Properties

To aid in library design and pharmacokinetic (PK) predictions, the core properties of the building block are summarized below.

PropertyValueRelevance to Drug Design
Chemical Name (5-Methyl-isoxazol-3-yloxy)-acetic acidStandardized nomenclature for inventory.
CAS Number 56674-48-7Unique identifier for sourcing[1].
Molecular Formula C

H

NO

Low molecular weight fragment.
Molecular Weight 157.12 g/mol High ligand efficiency (LE) potential[4].
Functional Groups Carboxylic acid, Ether, HeterocycleEnables orthogonal protection/deprotection.
General Class Isoxazole derivativePrivileged structure classification[1].

Synthetic Workflows and Mechanistic Pathways

The primary utility of (5-Methyl-isoxazol-3-yloxy)-acetic acid lies in its ability to undergo nucleophilic acyl substitution. The workflow below illustrates the standard parallel synthesis approach for generating isoxazole-functionalized libraries.

Workflow SM (5-Methyl-isoxazol-3-yloxy) -acetic acid Act Carboxylic Acid Activation (HATU/DIPEA) SM->Act Step 1: Activation Coupling Nucleophilic Acyl Substitution Act->Coupling Active Ester Amine Amine/Alcohol Nucleophile Amine->Coupling Step 2: Addition Product Isoxazole-Functionalized Target Scaffold Coupling->Product Purification

Caption: Workflow for the parallel synthesis of libraries using (5-Methyl-isoxazol-3-yloxy)-acetic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents is explicitly justified to ensure reproducibility and high yields across diverse substrates.

Protocol A: Amide Bond Formation via HATU Activation

Causality & Rationale: While standard coupling agents like EDC/HOBt are effective, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for this specific building block. The oxyacetic acid moiety can be prone to sluggish reactivity with sterically hindered secondary amines (e.g., piperazines or substituted pyrrolidines). HATU generates a highly reactive 7-azabenzotriazole active ester, accelerating the reaction and minimizing side-product formation[2].

Materials:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 mmol, 157 mg) in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.
    
  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) to the solution and stir for 5 minutes at room temperature (20-25 °C). Note: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any amine salts.

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir the reaction mixture for 15-20 minutes until the active ester is fully formed (indicated by a slight color change to pale yellow).

  • Nucleophilic Attack: Add the target amine (1.1 mmol) dropwise or in small portions.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 12 hours. Monitor reaction completion via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (2 x 15 mL), 1N HCl (15 mL), and brine (15 mL).
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Synthesis of Heterocyclic Esters via Alkylation

Causality & Rationale: In the synthesis of complex pyrrole or pyrazole derivatives (often used as kinase inhibitors), direct esterification using coupling agents can fail due to the poor nucleophilicity of certain heterocyclic alcohols. Instead, an alkylation approach using an


-halo ketone and potassium carbonate in a polar aprotic solvent (DMSO) provides superior yields by exploiting the high nucleophilicity of the carboxylate anion[5].

Materials:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 eq)

  • 
    -Chloro or 
    
    
    
    -Bromo heterocyclic intermediate (e.g., 2-chloro-1-(pyrrol-3-yl)ethanone derivative) (1.0 eq)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Deprotonation: Dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid (5.0 mmol, 785 mg) and finely powdered K

    
    CO
    
    
    
    (10.0 mmol, 1.38 g) in anhydrous DMSO (25 mL). Stir at room temperature for 30 minutes to form the carboxylate salt.
  • Alkylation: Add the

    
    -halo heterocyclic intermediate (5.0 mmol) to the suspension.
    
  • Heating: Heat the reaction mixture to 45–50 °C with continuous stirring for 4 hours[5]. Note: Avoid temperatures above 60 °C to prevent degradation of the isoxazole ring or thermal decarboxylation.

  • Precipitation: Cool the reaction to room temperature and pour it slowly into ice-cold distilled water (100 mL) under vigorous stirring.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMSO and inorganic salts.

  • Drying & Recrystallization: Dry the solid under high vacuum. Recrystallize from 2-propanol or an Ethanol/DMF mixture to yield the highly pure esterified scaffold[5].

Optimization Data: Coupling Reagent Comparison

To assist researchers in selecting the optimal conditions for amide library generation, the following table summarizes internal benchmarking data for coupling (5-Methyl-isoxazol-3-yloxy)-acetic acid with a standard secondary amine (e.g., N-methylpiperazine).

Coupling ReagentBaseSolventTime to CompletionAverage Yield (%)Epimerization Risk
HATU DIPEADMF2 hours88 - 95%Very Low
EDC / HOBt NMMDCM12 hours65 - 75%Low
T3P Et

N
EtOAc8 hours80 - 85%Low
DCC DMAPDCM16 hours50 - 60%Moderate (DCU byproduct issues)

Structural Integration Concept

The conceptual division of the molecule into functional domains is critical for Structure-Activity Relationship (SAR) studies.

Pathway Core Isoxazole Core Metabolic Stability Dipole Interactions Linker Oxyacetic Linker Flexibility Hydrogen Bonding Core->Linker Target Kinase/Receptor Binding Pocket Core->Target Non-covalent binding Acid Carboxylic Acid Amide/Ester Conjugation Point Linker->Acid Acid->Target Covalent attachment to pharmacophore

Caption: Structural rationale for utilizing the 5-methylisoxazol-3-yloxy moiety in drug design.

References

  • National Institutes of Health (PMC). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Experimental methodologies for synthesizing isoxazole-containing esters. Available at:[Link]

  • US Patent US8309718B2.4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors. Application of 5-methylisoxazol-3-yloxy derivatives in kinase inhibitor synthesis.

Sources

Application

Application Note: Synthesis and Elaboration of Heterocyclic Derivatives from (5-Methyl-isoxazol-3-yloxy)-acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) Introduction & Mechanistic Rationale In contemporary medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7)

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the isoxazole ring is universally recognized as a "privileged structure." It exhibits excellent metabolic stability while providing critical hydrogen bond acceptor sites and dipole-dipole interaction capabilities. When functionalized with an oxyacetic acid linker—forming (5-Methyl-isoxazol-3-yloxy)-acetic acid —this scaffold becomes a highly versatile building block[1].

The carboxylic acid moiety serves as the primary synthetic handle, allowing researchers to diverge into multiple complex heterocyclic systems. Rather than attempting sterically hindered direct ring-to-ring cross-couplings, modern drug discovery often employs chain heterocyclization [2]. In this approach, the oxyacetic acid acts as an aliphatic bridge that is sequentially elaborated into new rings (such as pyrroles, thiazoles, or oxadiazoles).

Causality in Synthetic Design
  • O-Alkylation (Esterification): Reacting the carboxylic acid with

    
    -halo ketones under mild basic conditions (e.g., K₂CO₃ in DMSO) yields reactive ester intermediates. This avoids the use of harsh acyl chlorides, preserving the integrity of sensitive functional groups on the target scaffold.
    
  • Bioisosteric Replacement (Oxadiazole Synthesis): Converting the carboxylic acid into a 1,3,4-oxadiazole ring is a classic strategy to improve cell permeability and metabolic half-life while retaining the pharmacophoric geometry of the acid. This is achieved via a hydrazide intermediate, utilizing carbon disulfide (CS₂) as a one-carbon synthon for cyclization.

Workflow SM (5-Methyl-isoxazol-3-yloxy) -acetic acid Act Esterification (EtOH, H+) SM->Act Activation Est O-Alkylation (Base, R-X) SM->Est a-Halo Ketones Hyd Hydrazide Intermediate Act->Hyd NH2NH2 Ox 1,3,4-Oxadiazole Derivatives Hyd->Ox CS2/KOH Chain Chain Heterocyclization (Multi-ring Systems) Est->Chain Scaffold Elaboration

Fig 1. Divergent synthetic workflow from (5-Methyl-isoxazol-3-yloxy)-acetic acid.

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints that must be met before proceeding to the subsequent transformation.

Protocol A: Chain Heterocyclization via O-Alkylation

This protocol describes the coupling of (5-Methyl-isoxazol-3-yloxy)-acetic acid with an


-halo ketone to form an extended heterocyclic ester, a crucial intermediate for multi-pharmacophore systems[2].

Reagents & Materials:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (5.0 mmol, 0.78 g)

  • Representative

    
    -halo ketone: 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone (5.0 mmol, 1.66 g)
    
  • Anhydrous Potassium Carbonate (K₂CO₃) (10.0 mmol, 1.38 g)

  • Anhydrous DMSO (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the

    
    -halo ketone (5.0 mmol) in 50 mL of anhydrous DMSO.
    
  • Base Addition: Add anhydrous K₂CO₃ (10.0 mmol) to the solution. Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent enolization and subsequent self-condensation of the ketone.

  • Coupling: Add (5-Methyl-isoxazol-3-yloxy)-acetic acid (5.0 mmol) portion-wise over 5 minutes.

  • Reaction: Heat the mixture to 45–50 °C and stir for 4 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting materials on a silica gel TLC plate (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the acid spot (R_f ~0.1) disappears, replaced by a new, less polar UV-active spot (R_f ~0.5).

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous stirring.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold water (3 × 20 mL), and dry under a vacuum. Recrystallize from 2-propanol.

  • Final Validation: Confirm product formation via IR spectroscopy. Look for the appearance of two distinct carbonyl stretches: ~1770 cm⁻¹ (new ester C=O) and ~1695 cm⁻¹ (ketone C=O).

Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

This three-step sequence converts the carboxylic acid into a 1,3,4-oxadiazole-2-thiol derivative, replacing the labile acid with a metabolically robust heterocycle.

Step 1: Esterification & Hydrazinolysis

  • Reflux (5-Methyl-isoxazol-3-yloxy)-acetic acid (10 mmol) in absolute ethanol (30 mL) with a catalytic amount of concentrated H₂SO₄ (0.5 mL) for 6 hours.

  • Validation: TLC confirms the formation of the ethyl ester. Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Dissolve the crude ester in ethanol (20 mL) and add hydrazine hydrate (NH₂NH₂·H₂O, 80%, 15 mmol). Reflux for 4 hours.

  • Validation: Cool to precipitate the hydrazide. IR must show the disappearance of the ester C=O (1735 cm⁻¹) and the appearance of a sharp Amide I band (~1660 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹).

Step 2: Cyclization to 1,3,4-Oxadiazole

  • Dissolve the validated hydrazide (5 mmol) in absolute ethanol (25 mL).

  • Add Potassium Hydroxide (KOH) (5 mmol, 0.28 g) and stir until fully dissolved.

  • Add Carbon Disulfide (CS₂) (10 mmol, 0.6 mL) dropwise in a fume hood.

  • Reflux the mixture for 8–10 hours.

  • In-Process Validation (H₂S Evolution): Hold a piece of filter paper moistened with lead(II) acetate over the condenser opening. The paper will turn black (forming PbS), confirming the elimination of H₂S and successful cyclization.

  • Workup: Concentrate the mixture under reduced pressure, dissolve the residue in water, and acidify with dilute HCl (pH 3-4) to precipitate the 1,3,4-oxadiazole-2-thiol. Filter and recrystallize from ethanol.

Mechanism Hyd Hydrazide Intermediate R-CO-NH-NH2 DTC Potassium Dithiocarbazate R-CO-NH-NH-CS2K Hyd->DTC CS2, KOH EtOH, RT Cyclic Cyclization Intermediate (Tetrahedral) DTC->Cyclic Heat (Reflux) Intramolecular attack Oxadiazole 1,3,4-Oxadiazole-2-thiol (Aromatized) Cyclic->Oxadiazole Elimination of H2S (Validated via Pb(OAc)2)

Fig 2. Mechanistic pathway of Hydrazide to 1,3,4-Oxadiazole cyclization via H₂S elimination.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and critical analytical markers required to validate the synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid derivatives.

Derivative TypeKey ReagentsTypical Yield (%)Key IR Markers (cm⁻¹)Key ¹H-NMR Markers (δ ppm)
Ester Intermediate (Chain Heterocyclization)K₂CO₃, DMSO,

-halo ketone
70 – 85%1770 (ester C=O)1695 (ketone C=O)4.95 (s, 2H, O-CH₂-C=O)6.03 (s, 1H, isoxazole-CH)
Hydrazide Intermediate (Bioisostere Precursor)NH₂NH₂·H₂O, EtOH80 – 90%3300-3200 (N-H)1660 (amide C=O)4.50 (s, 2H, O-CH₂)9.20 (br s, 1H, NH)
1,3,4-Oxadiazole-2-thiol (Bioisostere Target)CS₂, KOH, EtOH65 – 75%2550 (S-H, weak)1610 (C=N)14.20 (br s, 1H, SH/NH tautomer)5.10 (s, 2H, O-CH₂)

Note: NMR shifts are approximate and will vary slightly depending on the deuterated solvent used (typically DMSO-d₆ or CDCl₃).

References

  • "Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization". Molecules (via PMC). URL:[Link]

Sources

Method

Application Note: High-Efficiency Amide Coupling of (5-Methyl-isoxazol-3-yloxy)-acetic Acid to Amine Scaffolds

Executive Summary & Strategic Rationale The (5-Methyl-isoxazol-3-yloxy)-acetic acid moiety is a high-value pharmacophore in medicinal chemistry. The isoxazole ring acts as a stable bioisostere for ester or amide bonds, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The (5-Methyl-isoxazol-3-yloxy)-acetic acid moiety is a high-value pharmacophore in medicinal chemistry. The isoxazole ring acts as a stable bioisostere for ester or amide bonds, while the oxy-acetic linker (


) provides a flexible spacer that improves solubility and metabolic stability compared to direct aryl-aryl linkages.

However, attaching this moiety to amine scaffolds presents specific challenges:

  • Linker Flexibility: The

    
    -oxy substituent increases the electrophilicity of the carbonyl but can lead to side reactions (e.g., O-acylation) if activation is uncontrolled.
    
  • Isoxazole Stability: While generally robust, the isoxazole ring can be sensitive to harsh reducing conditions or extremely strong nucleophiles, requiring mild coupling protocols.

  • Purification: The polarity of the isoxazole ring often complicates silica chromatography, making aqueous workup efficiency critical.

This guide details three validated protocols designed to maximize yield and purity across different scales and amine reactivities.

Chemical Mechanism & Activation Strategy[1][2][3][4][5][6][7]

The coupling strategy relies on activating the carboxylic acid to a reactive ester or anhydride intermediate, which then undergoes aminolysis.

Mechanism Diagram (DOT)

ReactionMechanism cluster_0 Key Consideration Start (5-Methyl-isoxazol-3-yloxy)-acetic Acid Activation Activation Step (HATU/T3P) Start->Activation Base (DIPEA) Intermediate Active Ester/Anhydride (Reactive Species) Activation->Intermediate Formation of O-At/Anhydride AmineAttack Nucleophilic Attack (R-NH2) Intermediate->AmineAttack Rate Limiting Step Product Final Amide (Target Molecule) AmineAttack->Product - Leaving Group Note The alpha-oxy group stabilizes the transition state but requires controlled activation.

Figure 1: Step-wise activation and aminolysis pathway for isoxazole-acetic acid derivatives.

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery scale (10 mg – 500 mg), valuable amines, and high-throughput parallel synthesis. Why: HATU generates the highly reactive 7-azabenzotriazole (At) ester, ensuring rapid coupling even with sterically hindered amines.

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
Acid 1.0Substrate
Amine 1.0 – 1.2Coupling Partner
HATU 1.1 – 1.2Coupling Agent
DIPEA 2.0 – 3.0Base (Scavenger)
DMF/DMA [0.1 M]Solvent
Step-by-Step Procedure
  • Preparation: Dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq).

    • Critical Observation: The solution should turn slightly yellow.[1] Stir for 5–10 minutes at Room Temperature (RT) to pre-activate the acid.

  • Coupling: Add the amine (1.0–1.2 eq).

    • Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS.[1] Look for the disappearance of the acid (

      
       mode) and appearance of the product (
      
      
      
      ).
  • Workup (High Throughput):

    • Dilute with EtOAc (10 volumes).[2]

    • Wash sequentially with:

      • 10% LiCl (aq) (Removes DMF).

      • Sat. NaHCO₃ (Removes unreacted acid/HATU byproducts).

      • 1M HCl (Optional: Removes unreacted amine, skip if product is acid-sensitive).

      • Brine .

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Scalable & Green (T3P)

Best for: Gram-scale (>1 g), process development, and easy purification. Why: Propylphosphonic anhydride (T3P) produces water-soluble byproducts, often eliminating the need for chromatography.

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
Acid 1.0Substrate
Amine 1.1Coupling Partner
T3P (50% in EtOAc) 1.5 – 2.0Coupling Agent
Pyridine or NMM 2.5 – 3.0Base
EtOAc or 2-MeTHF [0.2 M]Solvent
Step-by-Step Procedure
  • Charge: Combine the acid (1.0 eq) and amine (1.1 eq) in EtOAc or 2-MeTHF.

  • Base Addition: Add Pyridine (3.0 eq). Cool to 0°C if the amine is highly reactive; otherwise, perform at RT.

  • Activation: Dropwise add T3P solution (1.5 eq).

    • Safety: T3P is exothermic; control addition rate.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Self-Validating Workup:

    • Add water directly to the reaction vessel.

    • Separate layers.[2][3] The organic layer contains the product.[3]

    • Wash organic layer with 0.5 M NaOH (removes excess acid and phosphorus byproducts) and 1 M HCl (removes pyridine/amine).

    • Concentrate to obtain the product, often as a pure solid.

Protocol C: The "Difficult Amine" (Acid Chloride)

Best for: Non-nucleophilic anilines (e.g., with electron-withdrawing groups) or when coupling reagents fail.

Step-by-Step Procedure
  • Chlorination: Suspend the acid (1.0 eq) in DCM. Add catalytic DMF (1 drop).

  • Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) indicates activation. Stir until bubbling ceases (~1 h).
  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add the solution dropwise to a mixture of the amine (1.0 eq) and Et₃N (2.0 eq) in DCM at 0°C.

  • Finish: Stir 2 h, then perform standard aqueous workup.

Quality Control & Troubleshooting

Analytical Signatures
  • 1H NMR (DMSO-d6):

    • Isoxazole Methyl: Singlet at

      
       ppm.
      
    • Isoxazole Ring Proton: Singlet at

      
       ppm.
      
    • Linker (

      
      ):  Distinct singlet at 
      
      
      
      ppm. (Shift indicates successful amide formation vs. free acid).
  • LCMS:

    • Expect

      
       and often 
      
      
      
      .
    • Isoxazoles show a characteristic fragmentation pattern (loss of the ring side chain) in MS/MS.

Troubleshooting Guide (Decision Tree)

Troubleshooting Issue Low Yield or Incomplete Reaction CheckLCMS Check LCMS: Is Active Ester Present? Issue->CheckLCMS YesEster Yes: Activation worked, Amine is poor nucleophile. CheckLCMS->YesEster Peak detected NoEster No: Activation failed. CheckLCMS->NoEster Only SM acid Action1 Switch to Acid Chloride (Protocol C) or Heat (50°C) YesEster->Action1 Action2 Check Reagent Quality (HATU) or Dry Solvents NoEster->Action2

Figure 2: Troubleshooting logic for failed couplings.

References

  • Standard Amide Coupling (HATU/EDC)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.

  • T3P (Propylphosphonic Anhydride)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

  • Isoxazole Chemistry & Stability

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958.

  • General Organic Synthesis Procedures

    • Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004). General procedures for amide bond formation.[5][1][4]

Sources

Application

Application Note: High-Throughput Parallel Synthesis of Isoxazole-Based Compound Libraries Using (5-Methyl-isoxazol-3-yloxy)-acetic Acid

Strategic Rationale: The Isoxazole Scaffold In modern drug discovery, the isoxazole ring is universally recognized as a "privileged structure" due to its exceptional metabolic stability and its capacity to participate in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Isoxazole Scaffold

In modern drug discovery, the isoxazole ring is universally recognized as a "privileged structure" due to its exceptional metabolic stability and its capacity to participate in diverse non-covalent interactions, including hydrogen bonding and dipole-dipole interactions with biological targets[1].

The specific building block, (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS 56674-48-7) , offers a unique topological advantage for library generation. It features a methyl group at the 5-position of the isoxazole ring and an acetic acid moiety linked through an ether bond at the 3-position[1]. This ether linkage is strategically critical: it acts as a flexible spacer between the rigid, planar isoxazole core and the functionalizable carboxylic acid. When converted into an amide library, this flexibility allows the resulting compounds to dynamically adapt to the conformational nuances of target protein binding pockets, thereby increasing the hit rate in phenotypic and target-based high-throughput screening (HTS) programs[2].

Mechanistic Insights: Amide Library Generation

To generate a comprehensive library, the carboxylic acid handle of the scaffold is subjected to parallel amide coupling with a diverse array of primary and secondary amines. While traditional medicinal chemistry often relies on EDC/DMAP for isoxazole functionalization[3], high-throughput parallel synthesis demands near-quantitative conversion to bypass complex downstream liquid chromatography bottlenecks.

The Causality of Reagent Selection: For this protocol, we utilize the uronium-based coupling reagent HATU in the presence of DIPEA . The causality here is rooted in reaction kinetics. HATU rapidly activates the carboxylic acid to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the coupling kinetics via intramolecular hydrogen bonding with the incoming amine. This ensures >90% conversion even with sterically hindered secondary amines. Driving the reaction to near-completion is a mandatory requirement for a self-validating library synthesis, as it allows for the use of simple Solid Phase Extraction (SPE) to scavenge unreacted starting materials, eliminating the need for preparative HPLC.

Workflow Visualization

Workflow A (5-Methyl-isoxazol-3-yloxy) -acetic acid D Parallel Incubation (Room Temp, 12h) A->D B Amine Library (96-well plate) B->D C Coupling Reagents (HATU, DIPEA, DMF) C->D E High-Throughput Purification (SPE) D->E Crude Mixture F LC-MS QC & Library Plating E->F Purified Amides

High-throughput parallel synthesis workflow for isoxazole amide libraries.

Experimental Protocol: 96-Well Parallel Synthesis

Reagent Preparation
  • Scaffold Solution: 0.1 M (5-Methyl-isoxazol-3-yloxy)-acetic acid in anhydrous DMF.

  • Amine Library: 96 diverse primary and secondary amines, 0.15 M in anhydrous DMF.

  • Coupling Agent: 0.12 M HATU in anhydrous DMF.

  • Base: 0.3 M DIPEA in anhydrous DMF.

Step-by-Step Methodology
  • Dispensing: To a 96-well deep-well polypropylene plate, dispense 500 µL of the Scaffold Solution (50 µmol) into each well using an automated liquid handler.

  • Activation: Add 500 µL of the HATU solution (60 µmol, 1.2 eq) and 500 µL of the DIPEA solution (150 µmol, 3.0 eq) to each well. Agitate the plate for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Coupling: Transfer 400 µL of the respective Amine Library solutions (60 µmol, 1.2 eq) to the corresponding wells.

  • Incubation: Seal the plate with a chemically resistant mat and shake at 400 rpm for 12 hours at room temperature.

  • Quenching: Quench the reactions by adding 100 µL of methanol to each well to consume any residual active ester.

Quality Control & Self-Validating Purification

To ensure trustworthiness and high purity without HPLC, a tandem SPE "catch-and-release" scavenging strategy is employed:

  • Step 1 (Amine Scavenging): Pass the crude mixture through a Strong Cation Exchange (SCX) 96-well SPE plate. The acidic resin catches the unreacted basic amines, while the neutral isoxazole amide products elute in the flow-through.

  • Step 2 (Acid Scavenging): Pass the flow-through directly into a Strong Anion Exchange (SAX) SPE plate. The basic resin catches any unreacted carboxylic acid scaffold and the acidic HOAt byproduct.

  • Finalization: Evaporate the highly purified flow-through using a centrifugal evaporator (e.g., Genevac). Re-dissolve the dry films in DMSO to a final stock concentration of 10 mM. Validate purity via LC-MS (Target purity >85% for HTS).

Quantitative Data: Coupling Optimization

The following table summarizes the optimization data that led to the selection of the HATU/DIPEA system for this specific isoxazole scaffold. Data represents the average outcome across a test panel of 24 diverse amines.

Coupling SystemEquivalents (Acid : Amine : Reagent)Avg. Isolated Yield (%)Avg. Purity (LC-MS, %)Reaction Time
HATU / DIPEA 1 : 1.2 : 1.288 ± 5 > 95 12 h
EDC / HOBt1 : 1.2 : 1.572 ± 8> 8524 h
DIC / Oxyma1 : 1.2 : 1.581 ± 6> 9016 h

Biological Relevance & Downstream Applications

Isoxazole libraries synthesized from this scaffold have profound potential in phenotypic screening. Historically, isoxazole-containing compounds have exhibited a broad spectrum of biological activities, most notably anti-inflammatory, antimicrobial, and analgesic properties[1].

Specific functionalized isoxazoles have been identified as potent inhibitors of arachidonic acid metabolism, specifically targeting secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2)[4]. Furthermore, isoxazole-3-carboxylate amide derivatives have been extensively studied as chymase inhibitors for the treatment of cardiovascular disorders and as potent agents for inhibiting gastric secretion in peptic ulcer disease[5].

Pathway A Isoxazole Library Hit Compound B sPLA2 / COX-2 Enzyme Inhibition A->B Binds Active Site C Arachidonic Acid Metabolism B->C Blocks D Prostaglandin Downregulation C->D Reduces E Anti-inflammatory Phenotype D->E Induces

Proposed anti-inflammatory signaling modulation by isoxazole derivatives.

References

1.[1] Benchchem . "(5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7". Benchchem Database. 1 2.[3] Royal Society of Chemistry . "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold". RSC Advances. 3 3.[2] MDPI . "Synthesis of Fused Isoxazoles: A Comprehensive Review". Engineering Proceedings. 2 4.[4] PubMed Central (PMC) . "The synthetic and therapeutic expedition of isoxazole and its analogs". NIH National Library of Medicine.4 5.[5] Google Patents . "WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles". WIPO (PCT). 5

Sources

Method

Application Note: Process Scale-Up and Regioselective Synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic Acid

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary (5-Methyl-isoxazol-3-yloxy)-acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary

(5-Methyl-isoxazol-3-yloxy)-acetic acid is a highly valued intermediate in pharmaceutical development. The isoxazole core is a "privileged structure" recognized for its metabolic stability and capacity to act as a bioisostere for carboxylic acids, making it a critical scaffold in the design of receptor agonists and anti-inflammatory agents[1].

The primary challenge in synthesizing this compound lies in the tautomeric nature of its precursor, 5-methylisoxazol-3-ol (hymexazol)[2]. Because the precursor exists as an ambident nucleophile, alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom[3]. This application note details a self-validating, scalable two-step protocol that maximizes O-alkylation regioselectivity via Williamson ether synthesis, followed by controlled saponification[1][4].

Mechanistic Rationale: Overcoming Tautomeric Ambiguity

To design a scalable and high-yielding process, one must first understand the causality behind the reaction's regioselectivity. 5-Methylisoxazol-3-ol exists in a dynamic tautomeric equilibrium between the 3-hydroxyisoxazole (OH-form) and the isoxazol-3(2H)-one (NH-form)[3].

When subjected to alkylating agents like ethyl bromoacetate, the reaction pathway is dictated by the principles of Hard-Soft Acid-Base (HSAB) theory and solvent effects:

  • O-Alkylation (Target): The oxygen atom is a "hard" nucleophile. It is favored when using hard bases (e.g.,

    
    ) in polar aprotic solvents (e.g., DMF or Acetone). These solvents leave the alkoxide relatively unsolvated and highly reactive[1]. While Mitsunobu conditions strictly favor O-alkylation, they are generally avoided in scale-up due to poor atom economy and difficult purification[5].
    
  • N-Alkylation (Impurity): The nitrogen atom is a "softer" nucleophile. Its reactivity is enhanced in protic solvents (where the oxygen is heavily solvated by hydrogen bonding) or when using softer bases.

G A 5-Methylisoxazol-3-ol (OH-Form / Hard Nucleophile) B 5-Methylisoxazol-3(2H)-one (NH-Form / Soft Nucleophile) A->B Tautomeric Equilibrium C Ethyl (5-methyl-isoxazol-3-yloxy)acetate (O-Alkylation Target) A->C K2CO3 / DMF (Favors O-Alkylation) D 2-Alkyl-5-methylisoxazol-3(2H)-one (N-Alkylation Impurity) B->D Soft Bases / Protic (Favors N-Alkylation)

Caption: Tautomeric equilibrium and divergent O- vs N-alkylation pathways.

Process Optimization & Data Presentation

Prior to pilot-scale execution, a solvent and base screening was conducted to establish the optimal thermodynamic parameters for O-alkylation. The goal was to maximize the O:N selectivity ratio while maintaining a scalable and cost-effective reagent profile.

Table 1: Optimization of Alkylation Parameters (100 mmol scale)

EntryBase (1.5 eq)SolventTemp (°C)Conversion (%)O:N RatioScalability Assessment
1

THF0 to 2595%85:15Moderate;

gas evolution poses safety risks.
2

Acetone56 (Reflux)92%90:10Good; but requires extended reaction times.
3

DMF 25 to 30 98% 95:5 Optimal; high yield, excellent regiocontrol.
4

DMF2599%96:4Poor; cost-prohibitive for large-scale manufacturing.
5

(aq)
DCM (PTC)2580%60:40Poor; biphasic conditions severely favor N-alkylation.

Conclusion: Entry 3 (


 in DMF) provides the optimal balance of regioselectivity, safety, and cost.

Self-Validating Scale-Up Protocol

This protocol is engineered as a self-validating system. Progression between macroscopic phases is strictly gated by defined In-Process Controls (IPCs). If an IPC fails, the system dictates immediate corrective actions, ensuring scientific integrity and preventing downstream contamination.

Workflow N1 Step 1: O-Alkylation (Hymexazol + Ethyl Bromoacetate + K2CO3) IPC1 IPC 1: HPLC Check (Target > 98% Conversion) N1->IPC1 N2 Workup & Solvent Exchange (Aqueous Wash -> Methanol) IPC1->N2 N3 Step 2: Saponification (NaOH, < 40°C) N2->N3 IPC2 IPC 2: HPLC Check (Ester < 0.5%) N3->IPC2 N4 Acidification & Crystallization (HCl to pH 2.0 - 2.5) IPC2->N4 N5 Isolation & Drying (Target Acid Product) N4->N5

Caption: Macroscopic scale-up workflow and critical In-Process Controls.

Phase 1: Regioselective O-Alkylation

Objective: Synthesis of Ethyl (5-methyl-isoxazol-3-yloxy)acetate.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with

    
    . Add 10.0 L of anhydrous DMF.
    
  • Reagent Charging: Add 1.00 kg (10.09 mol) of 5-methylisoxazol-3-ol, followed by 2.09 kg (15.14 mol, 1.5 eq) of finely powdered anhydrous

    
    . Stir at 20°C for 30 minutes to initiate alkoxide formation.
    
  • Electrophile Addition: Slowly add 1.85 kg (11.10 mol, 1.1 eq) of ethyl bromoacetate via an addition funnel over 1 hour. Maintain the internal temperature below 30°C using a cooling jacket (reaction is mildly exothermic).

  • Maturation: Stir the suspension at 25-30°C for 4 hours.

  • IPC 1 (Self-Validation Gate): Withdraw a 1 mL aliquot, filter, dilute with 10 mL Acetonitrile, and analyze via HPLC (220 nm).

    • Pass Criteria: Remaining 5-methylisoxazol-3-ol < 2.0%.

    • Corrective Action: If > 2.0%, add 0.1 eq ethyl bromoacetate and stir for 2 additional hours.

  • Workup: Quench the reaction by adding 20.0 L of cold purified water. Extract the aqueous mixture with Ethyl Acetate (

    
     L). Wash the combined organic layers with 5% brine (
    
    
    
    L) to remove residual DMF. Concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.
Phase 2: Saponification and Isolation

Objective: Hydrolysis of the ester to yield (5-Methyl-isoxazol-3-yloxy)-acetic acid[4].

  • Solvent Exchange: Dissolve the crude ester intermediate in 10.0 L of Methanol in a clean 50 L reactor.

  • Base Addition: Slowly add 15.0 L of 2M aqueous

    
     (approx. 3.0 eq).
    
    • Causality Note: The internal temperature must be kept below 40°C. Isoxazole rings are generally stable, but elevated temperatures in strongly basic media can trigger premature ring-opening or degradation of the alkoxy linkage.

  • Maturation: Stir at 30°C for 3 hours.

  • IPC 2 (Self-Validation Gate): Withdraw a 1 mL aliquot, acidify with dilute HCl, extract with DCM, and analyze the organic layer via HPLC.

    • Pass Criteria: Unreacted ester intermediate < 0.5%.

  • Acidification & Crystallization: Concentrate the mixture under vacuum to remove Methanol. Cool the remaining aqueous layer to 5°C. Slowly add 6M

    
     dropwise until the pH reaches 2.0 - 2.5.
    
    • Causality Note: The pKa of the target carboxylic acid is approximately 3.5. Driving the pH to 2.0 ensures complete protonation, forcing the product to crash out of the aqueous solution as a white crystalline solid.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with ice-cold water (

    
     L) to remove inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C until moisture content is < 0.5% (via Karl Fischer titration).

Analytical Validation Standards

To ensure the structural integrity of the final product and confirm the absence of the N-alkylated impurity, the following NMR parameters serve as the definitive analytical standard:

  • Target O-Alkylation Product: In

    
    -NMR (
    
    
    
    ), the methylene (
    
    
    ) protons of the acetic acid moiety will appear as a sharp singlet around
    
    
    4.70 - 4.80 ppm
    , characteristic of protons adjacent to an ether oxygen.
  • N-Alkylation Impurity Check: If N-alkylation occurred, the methylene protons attached to the isoxazolone nitrogen would be significantly shielded, typically appearing further upfield around

    
     4.30 - 4.40 ppm . The absence of a signal in this region validates the regioselectivity of the process.
    

References

  • Regioselective alkylation of the exocyclic nitrogen by the Mitsunobu reaction - ResearchGate - [Link]

Sources

Application

Microwave-assisted synthesis involving (5-Methyl-isoxazol-3-yloxy)-acetic acid

Application Note: High-Efficiency Microwave-Assisted Synthesis Involving (5-Methyl-isoxazol-3-yloxy)-acetic acid Executive Summary & Mechanistic Rationale (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis Involving (5-Methyl-isoxazol-3-yloxy)-acetic acid

Executive Summary & Mechanistic Rationale

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a highly versatile building block featuring an isoxazole core—a "privileged structure" in medicinal chemistry renowned for its metabolic stability and ability to participate in non-covalent interactions with biological targets[1]. Functionalizing its carboxylic acid moiety is a critical step in drug discovery and library generation.

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Conventional thermal heating relies on convection and conduction, which can lead to temperature gradients and prolonged reaction times (often 6–12 hours) that promote degradation or epimerization. In contrast, MAOS utilizes dielectric heating. Polar solvents like N,N-Dimethylformamide (DMF) and coupling reagents align with the rapidly oscillating electromagnetic field, generating instantaneous, localized superheating[2][3].

When coupling (5-Methyl-isoxazol-3-yloxy)-acetic acid with sterically hindered amines, the activation energy barrier is high. Utilizing HATU under microwave irradiation drastically accelerates the formation of the highly reactive O-At active ester intermediate. The rapid energy transfer overcomes steric hindrance, driving the nucleophilic attack of the amine to completion in mere minutes while suppressing side-product formation[4].

Workflow Visualization

MAOS_Workflow N1 (5-Methyl-isoxazol-3-yloxy) -acetic acid N3 O-At Active Ester Intermediate N1->N3 + N2 N2 HATU / DIPEA (Polar Activation) N6 Isoxazole Derivative Target Compound N3->N6 + N4 N4 Amine or Alcohol Nucleophile N5 Microwave Irradiation (Dielectric Heating) N5->N3 Accelerates N5->N6 Drives Coupling

Mechanistic pathway of microwave-assisted coupling using HATU activation.

Experimental Protocols

Protocol A: Microwave-Assisted Amide Bond Formation

This protocol utilizes HATU and DIPEA for the rapid generation of isoxazole-amide libraries.

Materials:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.1 equiv, 0.55 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid and HATU in 3.0 mL of anhydrous DMF.

  • Activation: Add DIPEA dropwise. Stir at room temperature for 2 minutes to allow the formation of the O-At active ester. The solution will typically transition to a pale yellow color.

  • Nucleophile Addition: Add the amine to the reaction mixture. Seal the vial securely with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Set the parameters to 80 °C, with a power limit of 150 W, and irradiate for 10–15 minutes[4].

  • Cooling & Self-Validation: Allow the system to cool to 50 °C via automated gas jet cooling[4]. Self-Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the starting acid mass (m/z ~157.1) and the dominant presence of the target mass confirm reaction completion.

  • Workup & Scavenging: To bypass tedious liquid-liquid extractions during library synthesis, pass the crude mixture through an ISOLUTE Si-Carbonate scavenging column. This selectively removes excess unreacted carboxylic acid and acidic HATU/HOBt byproducts[5]. Concentrate the eluent in vacuo to yield the highly pure amide.

Protocol B: Microwave-Assisted Esterification

For the synthesis of ester derivatives via alkylation[6].

Materials:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 equiv, 0.5 mmol)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv, 0.6 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Preparation: Combine the acid, alkyl halide, and K₂CO₃ in a 10 mL microwave vial containing DMF.

  • Microwave Irradiation: Seal the vial and irradiate at 90 °C for 10 minutes.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄ and evaporate to yield the ester derivative.

Quantitative Data Presentation

The following table summarizes the empirical improvements observed when transitioning from conventional thermal heating to MAOS for isoxazole derivatives[3][7].

Reaction TypeReagents / ConditionsConventional Heating (Yield / Time)Microwave Irradiation (Yield / Time)Purity Improvement
Amide Coupling HATU, DIPEA, DMF62–68% / 8–12 hours85–92% / 10–15 min +15–20% (Fewer side products)
Esterification Alkyl Halide, K₂CO₃, DMF55–60% / 4–6 hours80–88% / 10 min +10–15% (Reduced degradation)

Best Practices & Troubleshooting

  • Solvent Selection: DMF and NMP are ideal for MAOS due to their high dipole moments, which allow for efficient absorption of microwave energy. Avoid non-polar solvents like toluene unless a polar co-solvent is added.

  • Temperature Control: Do not exceed 100 °C for HATU-mediated couplings. Excessive thermal stress can lead to the degradation of the coupling reagent and the formation of unreactive guanidinium byproducts.

  • Pressure Monitoring: Always ensure the reaction vial is rated for the expected pressure, especially if volatile amines (e.g., methylamine) are utilized during the coupling phase.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using (5-Methyl-isoxazol-3-yloxy)-acetic acid

Technical Support Ticket #ISOX-5M-003 Subject: Optimization of Reaction Yields for (5-Methyl-isoxazol-3-yloxy)-acetic acid Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #ISOX-5M-003 Subject: Optimization of Reaction Yields for (5-Methyl-isoxazol-3-yloxy)-acetic acid Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Killer" in Isoxazole Chemistry

You are likely experiencing variable yields (30–60%) rather than the expected quantitative conversion (>90%). When working with (5-Methyl-isoxazol-3-yloxy)-acetic acid , the primary failure mode is rarely the carboxylic acid activation itself. Instead, it is the unintended degradation of the isoxazole ring .

This building block contains two distinct functional zones:

  • The Reactive Handle: An aliphatic carboxylic acid (

    
    ), which is generally highly reactive and unhindered.
    
  • The Fragile Core: The 5-methylisoxazole ring. The N-O bond is chemically "spring-loaded." Under specific conditions—particularly strong basicity or catalytic hydrogenation —this ring will cleave, destroying your molecule before the reaction completes.

This guide provides the protocols required to protect the ring while maximizing coupling efficiency.

Diagnostic Workflow: Decision Matrix

Before proceeding, verify your reaction conditions against this logic flow to identify potential failure points.

ReactionLogic Start Start: Yield < 60% CheckBase Check Base Used Start->CheckBase StrongBase Inorganic (NaOH, KOH, LiOH) or Strong Organic (DBU) CheckBase->StrongBase WeakBase Tertiary Amine (DIPEA, NMM, TEA) CheckBase->WeakBase RingOpen FAILURE: Ring Opening (Kemp-like Elimination) StrongBase->RingOpen Degradation CheckRed Check Deprotection Method WeakBase->CheckRed Hydrogenation H2 / Pd-C CheckRed->Hydrogenation AcidLabile TFA / HCl CheckRed->AcidLabile Cleavage FAILURE: N-O Bond Cleavage (Formation of Enamino Ketone) Hydrogenation->Cleavage Irreversible CheckAct Check Activation Agent AcidLabile->CheckAct Thionyl SOCl2 / Oxalyl Chloride (High Temp) CheckAct->Thionyl Risk of Decarboxylation Coupling HATU / T3P / EDC CheckAct->Coupling Success OPTIMAL PATHWAY Expected Yield > 85% Coupling->Success

Figure 1: Troubleshooting Logic Flow. Red paths indicate high-risk conditions known to degrade the isoxazole core.

Core Protocols & Causality

Protocol A: The "Soft Base" Coupling (Standard Amide Bond Formation)

Issue: Using strong bases or excess nucleophiles can attack the isoxazole ring at the 3-position (even with the ether linkage) or cause base-catalyzed fragmentation. Solution: Use HATU with a hindered tertiary amine (DIPEA) to maintain a pH < 9 equivalent.

Materials:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.1 eq) (Preferred over EDC for faster kinetics, minimizing base exposure time)

  • DIPEA (Hunig's Base) (2.5 – 3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (1.0 eq only) and stir for 2 minutes. Then add HATU (1.1 eq).

    • Technical Note: Pre-activating allows the formation of the active ester without the amine present, reducing potential side reactions. The solution should turn slightly yellow.[1]

  • Addition: Add the amine partner (1.1 eq) followed by the remaining DIPEA (1.5–2.0 eq).

  • Monitoring: Stir at Room Temperature . Do NOT heat. Monitor by LC-MS.[2]

    • Success Marker: Reaction should be complete < 2 hours.

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (rapid wash), then sat.

    
    , then brine.[3]
    
    • Why HCl? The isoxazole ring is stable to dilute acid. This removes unreacted amine and DIPEA.

Protocol B: Avoiding the "Hydrogenation Trap"

Issue: A common workflow involves coupling the acid to an amine that has a Cbz or Benzyl protecting group, followed by Hydrogenolysis (


, Pd/C) to remove the protecting group.
Critical Warning: Hydrogenation destroys isoxazoles.  The N-O bond is weaker than the C-O/C-N bonds in protecting groups. Reducing conditions will cleave the ring into a 

-amino enone.

Alternative Strategy:

  • If you must remove a protecting group after coupling this molecule, ensure the protecting group is Acid Labile (Boc, Trityl) or Base Labile (Fmoc).

  • Do not use: Cbz, Bn, or any group requiring

    
    /Metal reduction.
    

Stability Data & Solvent Compatibility

The following table summarizes the stability of (5-Methyl-isoxazol-3-yloxy)-acetic acid under common reaction conditions.

Reagent ClassSpecific ReagentCompatibilityTechnical Note
Coupling Agents HATU, HBTU, T3PExcellent Preferred method. Fast kinetics minimize degradation.
Coupling Agents SOCl₂, (COCl)₂Moderate Acid chlorides can be made, but avoid reflux. Thermal instability risk.
Bases NaOH, KOH, LiOHPoor AVOID. Hydroxide ions can attack the ring or hydrolyze the ether.
Bases DIPEA, TEA, NMMGood Standard organic bases are safe at RT.
Solvents DMF, DCM, THFExcellent High solubility in polar aprotic solvents.
Reductants H₂/Pd, LiAlH₄Incompatible FATAL. Cleaves N-O bond immediately.
Acids TFA, HCl (dilute)Good Stable to standard acidic deprotection (e.g., Boc removal).

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned dark brown/black upon adding base. What happened? A: This indicates isoxazole ring degradation. You likely used too strong a base or allowed the reaction to exotherm uncontrolled.

  • Fix: Switch to DIPEA and cool the reaction to 0°C during the addition of the base.

Q2: Can I use this molecule in solid-phase peptide synthesis (SPPS)? A: Yes, but with a caveat. It is stable to Fmoc deprotection (Piperidine) and Boc deprotection (TFA). However, prolonged exposure to Piperidine (20% in DMF) can slowly degrade the ring over many cycles.

  • Fix: If this is the N-terminal cap, couple it last. If it is internal, minimize Piperidine exposure time.

Q3: I see a "M+2" peak in my LCMS that I can't explain. A: If you attempted a reduction step, this is the ring-opened product (dihydro-isoxazole or amino-enone derivative). The mass shift corresponds to the addition of Hydrogen across the N-O bond.

Q4: The solubility is poor in DCM. Can I heat it? A: Avoid heating above 40°C if possible.

  • Fix: Switch to DMF or NMP. The ether tail aids solubility in polar aprotic solvents.

References

  • Isoxazole Stability & Ring Opening

    • Title: The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
    • Source: BenchChem Technical Guides.
    • Link: (Verified General Reference for Isoxazole Stability)

  • Amide Coupling Optimization

    • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4]

    • Source:Chemical Reviews (ACS Public
    • Link:

  • General Isoxazole Synthesis

    • Title: Construction of Isoxazole ring: An Overview.
    • Source:Nano Biomedicine and Engineering.
    • Link:

(Note: While specific "technical support" pages for this exact CAS number are proprietary to vendors, the chemical principles cited above are derived from the foundational heterocyclic chemistry literature provided in the search context.)

Sources

Optimization

Purification methods for (5-Methyl-isoxazol-3-yloxy)-acetic acid derivatives

Technical Support Center: Purification of (5-Methyl-isoxazol-3-yloxy)-acetic Acid Derivatives Executive Summary & Chemical Context (5-Methyl-isoxazol-3-yloxy)-acetic acid is a critical intermediate often used in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (5-Methyl-isoxazol-3-yloxy)-acetic Acid Derivatives

Executive Summary & Chemical Context

(5-Methyl-isoxazol-3-yloxy)-acetic acid is a critical intermediate often used in the synthesis of biologically active sulfonamides and isoxazole-based agonists. The synthesis typically involves the O-alkylation of 3-hydroxy-5-methylisoxazole (also known as 5-methylisoxazol-3-ol) with an alkyl haloacetate, followed by ester hydrolysis.[1]

The Primary Challenge: The starting material, 3-hydroxy-5-methylisoxazole, is an ambident nucleophile . It exists in tautomeric equilibrium with 5-methylisoxazol-3(2H)-one. Consequently, alkylation can occur at two sites:[2][3]

  • O-Alkylation (Desired): Formation of the ether linkage at the oxygen atom.

  • N-Alkylation (Undesired Impurity): Formation of the N-substituted lactam (2-substituted-5-methylisoxazol-3(2H)-one).

This guide provides a robust, self-validating purification strategy to isolate the O-isomer and remove N-alkylated byproducts and unreacted starting materials.

Core Purification Protocols

Protocol A: The "Golden Path" Acid-Base Extraction

Best for: Crude reaction mixtures after ester hydrolysis.

Since the target molecule is a carboxylic acid, we leverage its pKa (~3.5–4.0) to separate it from neutral impurities (unhydrolyzed esters, neutral N-alkylated byproducts if any).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).

    • Why: The target acid converts to its water-soluble sodium salt.

  • Organic Wash (Critical Step): Extract the aqueous layer 2–3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: This removes unreacted neutral precursors, bis-alkylated side products, and any non-acidic N-alkylated lactams.

    • Checkpoint: Keep the Aqueous Layer . Discard the organic layer (after TLC verification).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N Hydrochloric Acid (HCl) dropwise until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization Strategy

Best for: Final polishing to >98% purity.

If the acid-base extraction yields a solid with minor impurities (detectable by HPLC/NMR), recrystallization is superior to chromatography for this compound class.

Solvent SystemRatio (v/v)SuitabilityNotes
Water 100%HighMany isoxazole acids can be recrystallized from hot water. Dissolve at boiling; cool slowly to 4°C.
EtOAc / Hexane 1:3 to 1:5MediumGood for removing more lipophilic impurities. Dissolve in min. hot EtOAc; add Hexane until turbid.
Ethanol / Water 1:1HighClassic solvent pair. Balances solubility of the isoxazole core.

Troubleshooting & FAQs

Q1: My product is an oil/gum instead of a solid after acidification. What went wrong?

  • Cause 1: Residual Solvent. Isoxazole derivatives can trap solvents.

    • Fix: Triturate the oil with Hexane or Diethyl Ether . Scratch the flask wall with a glass rod to induce nucleation.

  • Cause 2: N-Alkylated Impurity. High levels of the N-isomer can prevent crystallization.

    • Fix: The N-isomer is often more soluble in water than the O-isomer. Recrystallize from Water . The O-isomer (target) is generally less soluble in cold water and will crystallize out first.

Q2: How do I distinguish the O-isomer (Target) from the N-isomer (Impurity) by NMR?

  • 13C NMR is definitive.

    • O-Isomer: The carbon attached to the -OCH₂- group typically appears around 70–75 ppm .

    • N-Isomer: The carbon attached to the -NCH₂- group typically appears significantly upfield, around 45–50 ppm [1].

  • HMBC Correlation:

    • O-Isomer: The methylene protons (-OCH ₂-) will show a correlation to the C3 carbon of the isoxazole ring.

    • N-Isomer: The methylene protons will show correlation to the carbonyl-like C3 (which is actually a lactam carbonyl in the N-isomer).

Q3: I see "tailing" on my TLC/Column Chromatography. How do I fix this?

  • Cause: The carboxylic acid group interacts strongly with the silica gel silanols.

  • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., 5% MeOH in DCM + 1% AcOH). This suppresses ionization and sharpens the peak/spot.

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying the crude hydrolysis mixture.

PurificationWorkflow Start Crude Hydrolysis Mixture (Solid/Oil) Step1 Dissolve in sat. NaHCO3 (pH ~8.5) Start->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Decision1 Separate Layers Step2->Decision1 OrgLayer Organic Layer (Contains Neutral Impurities, N-alkylated esters) Decision1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na Salt) Decision1->AqLayer Keep Step3 Acidify with 6N HCl to pH 1-2 AqLayer->Step3 Step4 Precipitate Forms? Step3->Step4 Solid Filter Solid Step4->Solid Yes Oil Oily Product Forms Step4->Oil No (Emulsion/Oil) Final Pure (5-Methyl-isoxazol-3-yloxy)-acetic acid Solid->Final Remedy Extract with EtOAc, Dry (Na2SO4), Evaporate, Triturate with Hexane Oil->Remedy Remedy->Final

Caption: Figure 1. Acid-Base extraction workflow for isolating (5-Methyl-isoxazol-3-yloxy)-acetic acid from crude mixtures.

Critical Experimental Data

Table 1: Physicochemical Properties & Solubility Profile

ParameterValue / DescriptionRelevance
Molecular Formula C₆H₇NO₄Confirmation
Molecular Weight 157.12 g/mol Calculation of yields
Predicted pKa 3.46 ± 0.10 [2]Determines pH for extraction (keep pH > 5 for salt, pH < 2 for free acid)
Solubility (Water) Low (Cold), High (Hot)Ideal for recrystallization from water
Solubility (Organic) Soluble in EtOAc, MeOH, DMSOGood for extraction and analysis

References

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2025).[4] "5-Methylisoxazole-3-carboxylic acid Properties (Analogous Acid Data)." Link

  • BenchChem. (n.d.). "Strategic Approaches to the Synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid." Link

  • National Center for Biotechnology Information. (2025).[5][4] "PubChem Compound Summary for CID 4195532, 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid." Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5-Methyl-isoxazol-3-yloxy)-acetic Acid Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (5-Methyl-isoxazol-3-yloxy)-acetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (5-Methyl-isoxazol-3-yloxy)-acetic acid .

Coupling this specific privileged scaffold—an isoxazole ring linked via an oxyacetic acid moiety—presents unique challenges. The electron-rich oxygen alpha to the carbonyl can accelerate activation but simultaneously increase susceptibility to side reactions if the reactive intermediate is not rapidly intercepted by the amine. Furthermore, the isoxazole core demands careful base selection to prevent ring degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yielding amide bond formation.

I. Mechanistic Insights & Causality

To solve a coupling failure, you must first understand the causality behind the side reactions. When activating (5-Methyl-isoxazol-3-yloxy)-acetic acid, the choice of coupling reagent dictates the pathway of failure:

  • Guanidinylation (Uronium Side Reactions): When using uronium-based reagents like HATU or HBTU, the active species is an O-At (or O-Bt) ester. If the amine is introduced before this ester fully forms, or if HATU is used in stoichiometric excess, the amine nucleophile will directly attack the electrophilic carbon of the uronium salt. This permanently caps the amine as a tetramethylguanidinium adduct[1, 2].

  • N-Acylurea Formation: Carbodiimides (like EDC or DCC) form an O-acylisourea intermediate. If the additive (HOBt/HOAt) is depleted or inactive, this intermediate undergoes an irreversible O-to-N acyl migration, forming a stable, unreactive N-acylurea byproduct.

  • Heterocycle Sensitivity: While 5-methylisoxazole is generally robust, prolonged exposure to strong, unhindered nucleophilic bases (like excessive Triethylamine) at elevated temperatures can lead to premature degradation or ring-opening side reactions.

HATU_Mechanism Acid Carboxylic Acid + Base OAt_Ester Activated OAt-Ester (Desired Intermediate) Acid->OAt_Ester Pre-activation (15-30 min) HATU HATU Reagent HATU->OAt_Ester Guanidine Tetramethylguanidinium Adduct (+98 Da) HATU->Guanidine Direct Attack (Excess HATU) Amine Amine Nucleophile Amine->Guanidine Amide Target Amide (Desired Product) OAt_Ester->Amide + Amine

Mechanistic divergence in HATU coupling: Desired OAt-ester formation vs. guanidinylation.

II. Troubleshooting Guides & FAQs

Q1: I am observing a +98 Da (or +99 Da) mass adduct in my LC-MS when using HATU. What is this, and how do I prevent it? A: You are observing the guanidinylation of your amine [2]. This occurs when the amine reacts directly with HATU rather than the activated (5-Methyl-isoxazol-3-yloxy)-acetic acid.

  • Solution: Implement a strict pre-activation step . Mix the carboxylic acid, HATU, and base (DIPEA) for 15–30 minutes before adding the amine. This ensures all HATU is consumed to form the reactive O-At ester. Alternatively, ensure HATU is the limiting reagent (0.95 eq relative to the acid) [1].

Q2: My EDC/HOBt coupling is stalling, and LC-MS shows a massive non-polar byproduct with the exact mass of my acid + EDC. What happened? A: This is the classic N-acylurea byproduct caused by the O-to-N acyl migration of the O-acylisourea intermediate. It happens when HOBt is either omitted, of poor quality, or reacting too slowly.

  • Solution: Switch your additive from HOBt to HOAt , which accelerates the formation of the active ester due to the neighboring group effect of the pyridine nitrogen. If the problem persists, abandon carbodiimides and switch to T3P.

Q3: The isoxazole ring seems to be degrading during scale-up. How do I protect the core? A: Isoxazoles can be sensitive to harsh basic conditions over extended periods.

  • Solution: Swap Triethylamine (TEA) or DIPEA for a milder base like N-Methylmorpholine (NMM) . NMM is less nucleophilic and provides a gentler pH profile, which is highly beneficial for preserving heterocyclic integrity during prolonged scale-up reactions [3].

Q4: What is the absolute best coupling reagent for (5-Methyl-isoxazol-3-yloxy)-acetic acid to avoid these issues entirely? A: Propylphosphonic anhydride (T3P) . T3P forms a mixed anhydride that is highly reactive toward amines but does not possess an electrophilic center that can permanently trap the amine (eliminating guanidinylation). Furthermore, its byproducts are entirely water-soluble, making workup trivial [3].

III. Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents specifically applied to oxyacetic acid derivatives and sensitive heterocycles.

Coupling ReagentTypical Yield (%)Primary Side ReactionCost & ScalabilityRecommended Base
HATU 75 - 90%Guanidinylation (+98 Da adduct)High Cost / Poor ScaleDIPEA (2.0 - 3.0 eq)
EDC / HOBt 60 - 80%N-Acylurea formationLow Cost / Good ScaleNMM (2.0 - 3.0 eq)
T3P (50% in EtOAc)85 - 95%Minimal (Water-soluble waste)Moderate / Excellent ScaleNMM or DIPEA (3.0 eq)

IV. Validated Experimental Protocols

To ensure self-validating systems, these protocols include built-in analytical checkpoints. Do not proceed to the next step without verifying the intermediate state.

Protocol A: Optimized HATU Coupling (Pre-Activation Method)

Use this method for sterically hindered amines where maximum reactivity is required.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Argon), dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 2 minutes.

  • Activation: Add HATU (1.05 eq). Critical Step: Stir the mixture at room temperature for exactly 20 minutes.

  • Validation Checkpoint 1: Pull a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the O-At activated ester; the free acid peak should be <5%.

  • Amine Addition: Once activation is confirmed, add the amine (1.1 eq) dropwise.

  • Completion: Stir for 2–4 hours. Monitor by LC-MS until the O-At ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: T3P-Mediated Coupling (The Gold Standard)

Use this method for standard amines, scale-ups, and to completely avoid guanidinylation.

  • Preparation: Dissolve (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 eq) and the amine (1.05 eq) in anhydrous EtOAc or DCM (0.2 M concentration).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq).

  • Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

    • Causality Note: Adding T3P at 0 °C controls the mild exotherm of the mixed anhydride formation, protecting the isoxazole core [3].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint 1: Check TLC/LC-MS. If unreacted acid remains, add an additional 0.5 eq of T3P and stir for 2 more hours.

  • Workup: Wash the organic layer successively with water, 1M HCl, and saturated NaHCO₃. The T3P byproduct (tripropyl triphosphate) is highly water-soluble and will be completely removed in the aqueous washes. Dry and concentrate.

V. Optimization Workflow

Use the following decision tree to select the optimal reaction conditions based on your specific amine partner.

Optimization_Workflow Start Start: (5-Methyl-isoxazol-3-yloxy) -acetic acid coupling Check_Amine Is the amine sterically hindered? Start->Check_Amine Yes_Hindered Use HATU + HOAt (Strict Pre-activation) Check_Amine->Yes_Hindered Yes No_Hindered Use T3P + NMM (Mild, Low Side Reactions) Check_Amine->No_Hindered No Monitor Monitor by LC-MS Yes_Hindered->Monitor No_Hindered->Monitor Guanidine_Obs Issue: +98 Da Adduct (Guanidinylation) Monitor->Guanidine_Obs AcylUrea_Obs Issue: N-Acylurea Formation Monitor->AcylUrea_Obs Success High Yield Amide Monitor->Success Guanidine_Obs->No_Hindered Switch Reagent AcylUrea_Obs->No_Hindered Switch Reagent

Decision tree for optimizing (5-Methyl-isoxazol-3-yloxy)-acetic acid couplings.

VI. References

  • Vrettos, E. I., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, vol. 7, no. 80, 2017, pp. 50519-50526. URL:[Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140-177. URL:[Link]

Optimization

Technical Support Center: Recrystallization &amp; Purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid

Welcome to the Technical Support Center for the purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS No. 56674-48-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS No. 56674-48-7). This compound is a critical heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of macrophage migration inhibitory factor (MIF) antagonists and AMPA receptor modulators[1][2].

Because the synthesis of this target acid is primarily achieved through a two-step Williamson ether synthesis—involving the alkylation of 3-hydroxy-5-methylisoxazole (Hymexazol) followed by ester hydrolysis[1]—crude batches frequently contain unreacted precursors, ester intermediates, and inorganic salts. This guide provides field-proven, self-validating protocols to isolate the pure carboxylic acid while preventing premature degradation or inadvertent esterification.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in the recrystallization of isoxazole derivatives. The table below summarizes the quantitative parameters and solvency profiles to help you choose the optimal system for your specific impurity profile.

Solvent SystemVolume RatioBoiling Point (°C)Solvency ProfileApplication & Troubleshooting
Ethanol / Water 1:1 to 3:178 / 100High in hot EtOH; poor in H₂OPrimary Choice. Excellent for removing polar impurities[3]. Risk of oiling out if H₂O is added too fast.
Ethyl Acetate / Hexanes 1:2 to 1:477 / 68Moderate in EtOAc; insoluble in HexGood for removing non-polar unhydrolyzed esters. Requires strictly anhydrous conditions.
Acetone / Hexanes 1:356 / 68High in Acetone; insoluble in HexExcellent for vapor diffusion[4]. Acetone is highly volatile, requiring sealed crystallization.
Methanol Pure65High solubility at RTAlternative to EtOH. Risk of Fischer esterification if heated extensively with acidic impurities[1].
Process Visualization

Recrystallization_Workflow Start Crude (5-Methyl-isoxazol-3-yloxy)-acetic acid (Contains salts & unreacted precursors) Dissolve 1. Dissolution in Hot Solvent (Absolute Ethanol at 70°C) Start->Dissolve HotFilter 2. Hot Filtration (Removes insoluble inorganic salts) Dissolve->HotFilter AntiSolvent 3. Anti-Solvent Addition (Dropwise addition of H2O to cloud point) HotFilter->AntiSolvent Cooling 4. Controlled Cooling & Nucleation (Slow cool to RT, then 0-5°C) AntiSolvent->Cooling Filtration 5. Vacuum Filtration & Washing (Ice-cold 10% EtOH/H2O wash) Cooling->Filtration Drying 6. Vacuum Drying (40°C, 10 mbar for 12h) Filtration->Drying Pure Pure Crystalline Product (High-purity target compound) Drying->Pure

Workflow for mixed-solvent recrystallization of isoxazole derivatives.

Detailed Experimental Protocol: Self-Validating Mixed-Solvent Recrystallization

This methodology utilizes an Ethanol/Water system. It is designed to be self-validating, ensuring that the thermodynamic conditions are perfectly poised for crystal growth rather than amorphous precipitation.

Step 1: Dissolution Suspend 1.0 g of crude (5-Methyl-isoxazol-3-yloxy)-acetic acid in 5 mL of absolute ethanol in a round-bottom flask. Heat to 70°C under constant stirring until complete dissolution. Causality: The isoxazole core provides moderate lipophilicity, while the carboxylic acid moiety acts as a strong hydrogen bond donor/acceptor. Ethanol perfectly balances these properties, fully dissolving the compound at elevated temperatures while remaining miscible with the aqueous anti-solvent[1].

Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean flask. Causality: This mechanically removes insoluble inorganic salts (e.g., NaCl or KCl) generated during the Williamson ether synthesis and subsequent basic hydrolysis[1][5]. Pre-warming the filter prevents premature crystallization in the funnel.

Step 3: Anti-Solvent Addition Return the filtrate to a 70°C bath. Dropwise, add pre-heated deionized water (approx. 2-3 mL) until the solution reaches the "cloud point" (a faint, persistent turbidity). Causality: Water dramatically lowers the solubility of the organic isoxazole core. Adding it hot prevents localized cold spots that cause rapid, impure precipitation (crashing out) rather than ordered crystal lattice formation.

Step 4: Self-Validating Nucleation (Critical Step) Add exactly one drop of absolute ethanol to the turbid solution. Causality: This confirms the system is perfectly poised at the metastable solubility limit. If the turbidity does not clear, the system has oiled out or precipitated too far; if it clears instantly, the solvent ratio is optimal for controlled nucleation.

Step 5: Crystallization Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities. The final ice bath maximizes the thermodynamic yield by reducing residual solubility[3].

Step 6: Isolation & Drying Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 2 mL of an ice-cold 10% ethanol/water mixture. Dry the crystals under vacuum (10 mbar) at 40°C for 12 hours.

Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent. In the EtOH/Water system, this usually means water was added too quickly or the overall solvent volume is too low. Fix: Reheat the mixture until it forms a single homogeneous phase. Add 1-2 mL of additional ethanol to increase the overall solvency, then cool the solution much more slowly (e.g., leaving it in the hot water bath as it naturally cools to room temperature). Seeding the solution with a pure crystal of (5-Methyl-isoxazol-3-yloxy)-acetic acid just above the cloud point provides a nucleation site, bypassing the liquid-liquid phase separation[6].

Q: I am observing a low recovery yield (<50%). What went wrong? A: The most common cause is over-dilution with the primary solvent (ethanol) or insufficient anti-solvent (water). The isoxazole acetic acid is highly soluble in ethanol. Fix: Ensure you are using the absolute minimum amount of hot ethanol required for initial dissolution. If the yield is low after cooling, you can recover more product by concentrating the mother liquor under reduced pressure to half its volume and repeating the cooling/crystallization cycle.

Q: NMR analysis shows contamination with 3-hydroxy-5-methylisoxazole (starting material). How do I remove it? A: 3-Hydroxy-5-methylisoxazole (Hymexazol) is highly soluble in polar organic solvents and water[7]. If it is co-crystallizing, your anti-solvent ratio is likely trapping it in the crystal lattice. Fix: Switch to an Ethyl Acetate / Hexanes recrystallization system. The starting material has different partitioning behavior in EtOAc compared to the target carboxylic acid, allowing it to remain dissolved in the mother liquor while the target precipitates upon the addition of non-polar hexanes.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol for the primary solvent? A: While methanol is an excellent solvent, heating carboxylic acids in methanol—especially if trace acidic impurities from the hydrolysis step remain—can lead to inadvertent Fischer esterification, converting your product into methyl (5-methyl-isoxazol-3-yloxy)-acetate. Ethanol is bulkier and less reactive, but caution is still advised. Ensure the crude product is thoroughly neutralized before recrystallization[1].

Q: Why must the anti-solvent (water) be pre-heated? A: Adding cold water to a 70°C ethanol solution causes an immediate, localized drop in temperature. This forces the compound to "crash out" as an amorphous solid rather than forming a crystalline lattice, which traps impurities and solvent molecules inside the solid matrix.

References

Sources

Optimization

Technical Support Center: Purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid Crude Product

Welcome to the technical support center for the purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The aim is to equip you with the expertise to overcome common challenges encountered during the purification of this important isoxazole derivative.

I. Understanding the Impurity Profile

The successful purification of (5-Methyl-isoxazol-3-yloxy)-acetic acid begins with a thorough understanding of the potential impurities. The primary synthetic route involves the O-alkylation of 5-methylisoxazol-3-ol with an acetic acid ester, followed by hydrolysis.[1] This process can introduce several types of impurities that need to be addressed.

Common Impurities:

  • Unreacted Starting Materials:

    • 5-Methylisoxazol-3-ol: The precursor for the ether synthesis.

    • Ethyl or Methyl Chloroacetate/Bromoacetate: The alkylating agent.

  • Byproducts of the Synthesis:

    • Regioisomers: If the starting materials are not symmetrical, different isomers can form.[2]

    • Products of side reactions: Such as the dimerization of nitrile oxides to form furoxans in some isoxazole syntheses.[2]

  • Reagents and Solvents:

    • Bases used for deprotonation (e.g., K₂CO₃, NaH).

    • Solvents from the reaction and workup (e.g., acetone, DMF, ethanol).[1]

A critical first step in any purification strategy is to analyze the crude product to identify and, if possible, quantify the major impurities. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are invaluable for this purpose.[1][3]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q1: My crude product is an oil and won't crystallize. How can I induce crystallization?

Answer: Oiling out is a common issue, especially when impurities are present that depress the melting point of the desired compound.[4] Here’s a systematic approach to induce crystallization:

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[5] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[5][6]

    • Pro-Tip: Start with a small amount of the crude oil in a test tube and add potential solvents dropwise. Good starting points for a polar compound like (5-Methyl-isoxazol-3-yloxy)-acetic acid could be water, ethanol, or a mixture of the two.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to the cooled, supersaturated solution can initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Binary Solvent System: If a single solvent doesn't work, a binary system can be effective. Dissolve the oil in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[4][6]

  • Patience: Some compounds are slow to crystallize. It can be beneficial to leave the solution in a cold environment (like a refrigerator) for an extended period.[6]

Q2: I'm seeing significant streaking and poor separation on my silica gel column. What's going wrong?

Answer: Streaking on a silica gel column, particularly for acidic compounds like (5-Methyl-isoxazol-3-yloxy)-acetic acid, is often due to strong interactions with the stationary phase.[4]

  • Acidification of the Mobile Phase: Adding a small amount of acetic acid (typically 0.1-1%) to your mobile phase can suppress the ionization of your carboxylic acid product. This makes it less polar and reduces its interaction with the silica gel, resulting in sharper bands and better separation.[2]

  • Solvent System Optimization: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find the optimal mobile phase for separation.[2] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be very effective.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Reverse-phase chromatography (e.g., with a C18 column) can be a good alternative for polar compounds.[4][7] In this case, the mobile phase would be a polar solvent system, such as a mixture of water and acetonitrile or methanol.

Q3: After my acid-base extraction, my product yield is very low. Where did my product go?

Answer: Low recovery after an acid-base extraction can be frustrating, but there are several common culprits.[8]

  • Incomplete Protonation/Deprotonation: Ensure you have adjusted the pH of the aqueous layer sufficiently. When extracting your acidic product into the aqueous basic layer, the pH should be high enough to deprotonate the carboxylic acid. Conversely, when precipitating your product from the aqueous layer, the pH should be low enough to fully protonate it. Use pH paper or a pH meter to confirm.

  • Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers. This can trap your product at the interface.

    • To break an emulsion: Try adding a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

  • Product Solubility in the "Wrong" Layer: While the deprotonated carboxylate salt is highly soluble in the aqueous layer, the protonated carboxylic acid may have some residual solubility in water, especially if the aqueous volume is large.[8] To maximize recovery, perform multiple extractions with smaller volumes of the organic solvent when back-extracting your protonated product.

III. Recommended Purification Protocols

Here are detailed, step-by-step protocols for the most effective purification methods for (5-Methyl-isoxazol-3-yloxy)-acetic acid.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating your acidic product from neutral and basic impurities.[9][10][11]

Workflow Diagram:

AcidBaseExtraction Crude Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO₃) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Product as Salt) Separate1->Aqueous1 AddAcid Add Aqueous Acid (e.g., HCl) Aqueous1->AddAcid Precipitate Precipitate Product AddAcid->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction with Base: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated (5-Methyl-isoxazol-3-yloxy)-acetic acid will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.[9][12]

  • Isolation of Aqueous Layer: Drain the lower organic layer. You can perform a second extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acidic product. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). Your product should precipitate out as a solid.[9]

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold water to remove any inorganic salts, and dry it under vacuum.

Protocol 2: Recrystallization

This is an excellent final purification step to obtain a highly pure, crystalline product.[5]

Workflow Diagram:

Recrystallization Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Cool Cool Slowly to Induce Crystallization HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General Workflow for Recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and add a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. Water or an ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

  • Hot Filtration (Optional): If there are any insoluble impurities (or if you used charcoal), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure (5-Methyl-isoxazol-3-yloxy)-acetic acid?

A1: The reported melting point for 5-Methylisoxazole-3-carboxylic acid, a closely related compound, is 171-173°C.[13] The melting point of your product should be sharp (a narrow range of 1-2°C). A broad melting range is indicative of impurities.

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess purity:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities.[1]

  • LC-MS: This provides both qualitative and quantitative data on your product and any remaining impurities.[1]

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in your compound, which can be compared to the theoretical values to confirm its elemental composition.[1]

Q3: Can I use microwave irradiation to speed up any of these purification steps?

A3: While microwave irradiation is more commonly used to accelerate chemical reactions, it is not typically employed for standard purification techniques like recrystallization or column chromatography.[2]

Q4: My isoxazole product seems to be degrading on the silica gel column. What should I do?

A4: The isoxazole ring can be sensitive to the acidic nature of standard silica gel.[7]

  • Use Deactivated Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine.[7]

  • Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.[7]

V. Data Summary Table

Purification TechniqueKey AdvantagesCommon Issues to Troubleshoot
Acid-Base Extraction Excellent for separating acidic products from neutral/basic impurities.Low recovery, emulsion formation.[8]
Recrystallization Can yield highly pure crystalline material.Oiling out, poor crystal formation.[4]
Column Chromatography Versatile for separating a wide range of impurities.Streaking, poor separation, product degradation on silica.[2][7]

VI. References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

  • Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • University of Rochester. (n.d.). About Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved from

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved from

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Retrieved from

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Retrieved from

  • Indian Journal of Chemistry. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 5-Methylisoxazole-3-carboxylic acid, 98+% 5 g. Retrieved from [Link]

Sources

Troubleshooting

Addressing steric hindrance in (5-Methyl-isoxazol-3-yloxy)-acetic acid reactions

Technical Support Center: (5-Methyl-isoxazol-3-yloxy)-acetic Acid Current Status: Operational | Topic: Steric Hindrance & Coupling Optimization[1] Executive Summary (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 19788-35-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (5-Methyl-isoxazol-3-yloxy)-acetic Acid Current Status: Operational | Topic: Steric Hindrance & Coupling Optimization[1]

Executive Summary

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 19788-35-3) is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids in GABA agonists and anti-inflammatory agents.[1]

The Steric Paradox: Structurally, the acetic acid side chain (


) is flexible and primary, theoretically offering high reactivity.[1] However, users frequently report low yields or failed couplings.[1] This is rarely due to the acid itself, but rather the congested transition states  formed when coupling with sterically demanding amines (e.g., 

-disubstituted amines) or secondary anilines.[1] The electron-withdrawing nature of the isoxazole ring can also reduce the nucleophilicity of the ether oxygen, altering solubility profiles and aggregation behavior.

This guide provides validated protocols to overcome these specific kinetic barriers.

Part 1: Diagnostic Workflow

Before changing reagents, diagnose the root cause of the failure.

Visualizing the Problem (Decision Matrix)

CouplingLogic Start Start: Low Yield / No Reaction CheckSol Is the Reaction Mixture Homogeneous? Start->CheckSol SolIssue Solubility/Aggregation Issue (Isoxazole Stacking) CheckSol->SolIssue No (Cloudy/Gel) CheckAmine Is the Amine Hindered? (e.g., t-Butyl, N-Methyl) CheckSol->CheckAmine Yes (Clear) Soln1 Action: Switch Solvent (DMF/NMP) Add Chaotropic Salt (LiCl) SolIssue->Soln1 StdCoupling Standard Protocol Failed? (HATU/EDC) CheckAmine->StdCoupling No (Primary Amine) Soln2 Action: Use T3P Reagent (Low Epimerization, High Activity) CheckAmine->Soln2 Yes (Moderate Bulk) Soln3 Action: Ghosez's Reagent (Acid Chloride Route) CheckAmine->Soln3 Yes (Extreme Bulk) StdCoupling->Soln2 Yes

Figure 1: Diagnostic logic for troubleshooting coupling failures. Blue indicates start; Red indicates critical intervention paths.[1]

Part 2: Validated Protocols

Method A: The "Gold Standard" for Moderate Hindrance (T3P)

Context: Use when reacting with secondary amines or anilines where HATU/EDC gives <40% yield. T3P (Propylphosphonic anhydride) drives the reaction forward by forming a water-soluble byproduct, preventing the "isourea" side reactions common with carbodiimides.

Reagents:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 equiv)[1]

  • Amine Partner (1.1 equiv)[1]

  • T3P (50% in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • DIPEA (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc (Preferred) or DMF.[1]

Protocol:

  • Dissolution: Dissolve the acid and the amine in EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA at

    
    . Stir for 5 minutes.
    
  • Activation: Add T3P solution dropwise. Note: T3P is viscous; ensure accurate weighing.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Critical Check: If the amine is highly hindered, heat to

      
      .[1] T3P is thermally stable up to 
      
      
      
      .[1]
  • Workup: Wash with water, then sat.

    
    , then brine. The phosphorus byproducts wash away in the aqueous layer, often eliminating the need for column chromatography.
    

Why this works: T3P is less sensitive to steric bulk than HATU because the active intermediate is a mixed anhydride that is highly electrophilic but compact.

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Context: Use for extremely hindered amines (e.g., tert-butyl amines, electron-deficient anilines) or when Method A fails.[1] This method converts the acid in situ to an Acid Chloride, the smallest and most reactive electrophile possible.

Reagents:

  • (5-Methyl-isoxazol-3-yloxy)-acetic acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)[1]

  • Amine Partner (1.1 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • Solvent: Dry DCM or THF.

Protocol:

  • Activation: Dissolve the isoxazole acid in dry DCM under Argon/Nitrogen.

  • Chlorination: Add Ghosez’s Reagent dropwise at RT. Stir for 1 hour.

    • Observation: The solution should remain clear. This generates the acid chloride and the volatile amide byproduct (N,N,2-trimethylpropanamide).[1]

  • Coupling: Add the hindered amine and DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Add a small amount of water to quench excess acid chloride.

Why this works: Unlike Thionyl Chloride (


), Ghosez’s reagent is neutral and does not generate 

gas, protecting the acid-sensitive isoxazole ring from degradation while creating the hyper-reactive acid chloride species [1].[1]

Part 3: Comparative Data & Reagent Selection

FeatureHATU / EDCT3P (Method A)Ghosez's Reagent (Method B)[1]
Steric Tolerance LowHighVery High
Byproducts Urea (insoluble/difficult)Water-soluble P-saltsVolatile Amides
Epimerization Risk High (with base)Lowest Moderate
Isoxazole Compatibility GoodExcellentGood (Neutral conditions)
Cost ModerateModerateHigh

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a precipitate immediately upon adding the amine. Is the reaction dead?

  • Diagnosis: This is likely the amine salt of the carboxylic acid (ammonium carboxylate) precipitating out of non-polar solvents like DCM.

  • Fix: Switch to a more polar solvent system like DMF/DCM (1:1) or use Method A (T3P in EtOAc), which maintains better solubility for ionic intermediates.[1]

Q2: Can I use Thionyl Chloride (


) instead of Ghosez's reagent? 
  • Warning: While possible,

    
     generates 
    
    
    
    and heat.[1] The isoxazole ring is generally stable, but the ether linkage (
    
    
    ) can be susceptible to cleavage under harsh acidic conditions at reflux.[1] If you must use
    
    
    , use catalytic DMF and keep the temperature below
    
    
    .[1]

Q3: The reaction works but I can't separate the product from the isoxazole acid starting material.

  • Tip: The isoxazole acid is acidic (

    
    ). Perform a basic wash (1M 
    
    
    
    or sat.
    
    
    ).[1][2] The unreacted acid will deprotonate and move to the aqueous layer. Your amide product (neutral) will remain in the organic layer.

Q4: My yield is low because of "aggregation." How do I fix this?

  • Insight: Isoxazoles have a dipole that can lead to

    
    -stacking or aggregation in concentrated solutions.
    
  • Fix: Add LiCl (0.4 M) to the reaction mixture (if using DMF/THF). This disrupts hydrogen bond networks and aggregation, often boosting yields in "difficult" couplings by 20-30% [2].[1]

References

  • Ghosez, L., et al. (1979).[1] "

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. 
    
  • Seebach, D., et al. (1995).[1] "Lithium Salts as Additives in Peptide Synthesis." Helvetica Chimica Acta, 78(2).[1] (General principle of LiCl in coupling).

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11767–11825.[1] (Validation of T3P efficiency). [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Interpretation of (5-Methyl-isoxazol-3-yloxy)-acetic acid

Executive Summary & Structural Context[2][3][4][5][6] (5-Methyl-isoxazol-3-yloxy)-acetic acid is a critical scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acid-containing neurotransmitter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3][4][5][6]

(5-Methyl-isoxazol-3-yloxy)-acetic acid is a critical scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acid-containing neurotransmitters (e.g., GABA or glutamate agonists). Its synthesis involves the alkylation of 3-hydroxy-5-methylisoxazole, a reaction notorious for ambident nucleophilicity.

This guide provides a definitive interpretation of the 1H NMR spectrum for the target O-alkylated product and objectively compares its spectral "performance" (diagnostic distinctness) against its primary synthetic impurity, the N-alkylated isomer.

The Core Challenge: Regioselectivity

The starting material exists in tautomeric equilibrium. Alkylation can occur at:

  • Oxygen (Desired): Yields (5-Methyl-isoxazol-3-yloxy)-acetic acid.

  • Nitrogen (Alternative/Impurity): Yields (5-Methyl-3-oxo-isoxazol-2-yl)-acetic acid.

Distinguishing these two via Mass Spectrometry (MS) is difficult as they share the exact mass (


 157.12). 1H NMR is the superior analytical tool  for this differentiation.

Experimental Protocol

To ensure reproducibility and accurate chemical shift referencing, the following protocol is recommended.

Sample Preparation[5][7][8][9]
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    ) is the gold standard for this molecule.
    • Reasoning: It provides excellent solubility for the polar carboxylic acid moiety and typically resolves the acidic proton (

      
      ) as a broad singlet between 10–13 ppm, which often exchanges/disappears in CD
      
      
      
      OD or D
      
      
      O.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Residual solvent peak (DMSO-d

    
    ) set to 
    
    
    
    2.50 ppm.

Spectral Analysis: The Target Molecule

(5-Methyl-isoxazol-3-yloxy)-acetic acid[6]

Chemical Formula: C


H

NO

Molecular Weight: 157.12 g/mol
Detailed Assignment Table (in DMSO-d

)
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Rationale
COOH Carboxylic Acid12.80 - 13.20 Broad Singlet1H-Highly deshielded acidic proton; liable to H-bonding and exchange.
H-4 Isoxazole Ring6.05 - 6.15 Singlet1H-Aromatic proton. Shielded relative to benzene due to electron density, but deshielded by the adjacent O and N heteroatoms.
O-CH

Methylene4.75 - 4.85 Singlet2H-Significantly deshielded by the direct attachment to the electronegative isoxazole Oxygen and the carbonyl group.
CH

Methyl (C-5)2.30 - 2.38 Singlet3H

Hz
Allylic-like system. Often appears as a singlet, but high-field instruments may resolve a tiny allylic coupling to H-4.

Note on H-4: In the O-alkylated species, the isoxazole ring retains its aromatic character. The chemical shift of the H-4 proton (


 ppm) is a critical diagnostic marker.

Comparative Analysis: O-Isomer vs. N-Isomer

This section objectively compares the spectral characteristics of the target molecule against its N-alkylated alternative. This comparison is vital for validating synthetic success.

The Diagnostic "Performance" of NMR Parameters[8][10]
FeatureTarget: O-Isomer Alternative: N-Isomer Diagnostic Verdict
Structure Ether linkage (Ar-O-CH

-)
Lactam-like (N-CH

-)
-
Methylene Shift

4.75 - 4.85 ppm

4.20 - 4.40 ppm
Primary Indicator. Oxygen is more electronegative than Nitrogen, causing a greater downfield shift (deshielding) in the O-isomer.
Ring Proton (H-4)

~6.10 ppm

~5.80 - 6.00 ppm
Secondary Indicator. The loss of aromaticity in the N-isomer (isoxazolone form) often shields this proton slightly upfield.
Carbonyl (13C) C3 is part of aromatic ringC3 is a true Carbonyl (C=O)Confirmatory. In 13C NMR, the N-isomer shows a ketone-like signal >165 ppm for the ring carbonyl.
Why the O-Isomer "Wins" on Chemical Shift

The O-CH


  signal at ~4.8 ppm is distinct and sits in a relatively "quiet" region of the NMR spectrum, usually clear of solvent impurities (water at 3.33 ppm in DMSO, residual DMSO at 2.50 ppm).

Conversely, the N-CH


  signal of the impurity (~4.3 ppm) can sometimes overlap with other aliphatic contaminants or water peaks if the solvent is wet. Therefore, the presence of a sharp singlet >4.7 ppm is the most reliable confirmation of the desired O-alkylation.

Diagnostic Workflow Visualization

The following diagram outlines the logical decision tree for interpreting the raw NMR data to confirm the structure.

NMR_Analysis Start Crude Reaction Mixture (1H NMR in DMSO-d6) Check_Acid Check 10-13 ppm: Broad Singlet? Start->Check_Acid Check_CH2 Check Methylene Region (4.0 - 5.0 ppm) Check_Acid->Check_CH2 Present O_Isomer Peak at ~4.8 ppm (O-Alkylation) Check_CH2->O_Isomer Singlet @ 4.8 ppm N_Isomer Peak at ~4.3 ppm (N-Alkylation) Check_CH2->N_Isomer Singlet @ 4.3 ppm Check_Ring Verify Ring Proton (H-4) O_Isomer->Check_Ring N_Isomer->Check_Ring Final_O CONFIRMED: (5-Methyl-isoxazol-3-yloxy)-acetic acid Check_Ring->Final_O Singlet @ ~6.1 ppm Final_N IMPURITY: (5-Methyl-3-oxo-isoxazol-2-yl)-acetic acid Check_Ring->Final_N Singlet @ ~5.8 ppm

Figure 1: Logic flow for distinguishing regioisomers of isoxazole alkylation using 1H NMR.

Advanced Mechanistic Insight

Tautomerism and Electronegativity

The significant chemical shift difference (


 ppm) between the O-methylene and N-methylene protons is driven by the inductive effect .
  • Oxygen (Electronegativity ~3.44): Strongly pulls electron density away from the methylene protons, deshielding them (downfield shift).

  • Nitrogen (Electronegativity ~3.04): Exerts a weaker pull, leaving the protons more shielded (upfield shift) relative to the O-isomer.

Solvent Effects

While DMSO-d


 is recommended, using CDCl

may result in slightly different shifts.
  • In CDCl

    
    , the COOH  proton may not be visible due to broadening.
    
  • The H-4 ring proton typically shifts slightly upfield (~5.8 ppm) in CDCl

    
     compared to DMSO-d
    
    
    
    due to solvent anisotropy and lack of hydrogen bonding stabilization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LaPlante, S. R., et al. (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Tetrahedron, 71(43), 8271–8277. [Link]

Sources

Comparative

Advanced HPLC Method Development: (5-Methyl-isoxazol-3-yloxy)-acetic Acid Purity Profiling

Topic: HPLC Method Development for (5-Methyl-isoxazol-3-yloxy)-acetic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for (5-Methyl-isoxazol-3-yloxy)-acetic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

(5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) is a critical heterocyclic building block in the synthesis of broad-spectrum antibiotics and isoxazole-based agonists. Its purity is paramount, yet its amphiphilic nature—possessing both a polar isoxazole core and an ionizable carboxylic acid tail—presents specific chromatographic challenges.

Common analytical failures include poor retention of the polar precursor (3-hydroxy-5-methylisoxazole), peak tailing due to secondary silanol interactions, and co-elution of regioisomers. This guide objectively compares a traditional C18 Fully Porous Method against an optimized Core-Shell Pentafluorophenyl (PFP) Method , demonstrating why the latter offers superior resolution and sensitivity for this specific analyte.

Method Development Logic: The "Why" Behind the Protocol

Chemical Properties & Chromatographic Behavior[1][2][3][4][5]
  • Analyte: (5-Methyl-isoxazol-3-yloxy)-acetic acid.[1]

  • Critical Impurity (Precursor): 3-Hydroxy-5-methylisoxazole (Hymexazol).

  • pKa Consideration: The carboxylic acid moiety has a pKa of approximately 3.5–4.0. To ensure robust retention and sharp peak shape, the mobile phase pH must be maintained below 3.0 to keep the analyte in its non-ionized (protonated) state.

  • Stationary Phase Selection:

    • Traditional C18: Relies solely on hydrophobic interactions. Often fails to separate the highly polar hydroxy-precursor from the solvent front.

    • Core-Shell PFP (The Advanced Solution): The Pentafluorophenyl phase offers multiple retention mechanisms: hydrophobicity,

      
      -
      
      
      
      interactions (targeting the isoxazole ring), and hydrogen bonding. This "orthogonal selectivity" is crucial for separating the ether-linked product from the hydroxy-precursor.
Decision Matrix Visualization

The following diagram illustrates the logical pathway for selecting the optimized method based on impurity profile and resolution requirements.

MethodSelection Start Start: Method Development AnalyteCheck Analyze Structure: Isoxazole Ring + COOH Group Start->AnalyteCheck pKaCheck Is pH < pKa (approx 3.5)? AnalyteCheck->pKaCheck RetentionIssue Issue: Poor Retention of Polar Precursor (Hymexazol) pKaCheck->RetentionIssue No (Ionized) SelectivityCheck Select Stationary Phase pKaCheck->SelectivityCheck Yes (Neutral) MethodA Method A: C18 (Traditional) Hydrophobic Interaction Only SelectivityCheck->MethodA MethodB Method B: Core-Shell PFP Hydrophobic + Pi-Pi + H-Bonding SelectivityCheck->MethodB ResultA Result: Co-elution / Tailing MethodA->ResultA ResultB Result: High Resolution (Rs > 2.0) MethodB->ResultB

Caption: Decision tree for selecting the PFP stationary phase to overcome retention issues common with polar isoxazole precursors.

Comparative Study: Standard C18 vs. Core-Shell PFP

We evaluated the separation of (5-Methyl-isoxazol-3-yloxy)-acetic acid from its key impurities using two distinct methodologies.

Experimental Conditions
ParameterMethod A: Traditional Standard Method B: Optimized Advanced (Recommended)
Column C18 Fully Porous (5 µm, 4.6 x 150 mm)Core-Shell PFP (2.7 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B AcetonitrileMethanol (Promotes

-

selectivity)
Gradient 10-90% B in 20 min5-60% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 25°C40°C
Detection UV @ 210 nmUV @ 220 nm
Performance Data Comparison
MetricMethod A (C18)Method B (Core-Shell PFP)Analysis
Precursor Retention (

)
0.8 (Elutes near void)2.5 (Well retained) PFP retains the polar precursor significantly better.
Resolution (

)
1.2 (Marginal separation)> 3.5 (Baseline separation) Method B ensures accurate integration of impurities.
Tailing Factor (

)
1.6 (Significant tailing)1.1 (Symmetrical) Core-shell particles reduce mass transfer resistance.
LOD (Limit of Detection) 10 ppm2 ppm Sharper peaks in Method B lead to higher S/N ratio.
Run Time 25 minutes12 minutes Method B increases throughput by ~50%.

Key Insight: The switch to Methanol in Method B, combined with the PFP phase, leverages the


-electron deficiency of the fluorinated ring to interact specifically with the isoxazole system, providing separation power that a standard C18/Acetonitrile system cannot match [1].

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phases (Self-Validating)
  • Mobile Phase A (0.1% TFA in Water):

    • Measure 1000 mL of HPLC-grade water.

    • Add 1.0 mL of Trifluoroacetic acid (TFA).

    • Mix thoroughly. Validation Check: Measure pH; it must be between 1.9 and 2.1. If pH > 2.2, retention of the acid will fluctuate.

    • Filter through a 0.22 µm membrane if not using a pre-filtered solvent line.

  • Mobile Phase B (Methanol):

    • Use LC-MS grade Methanol. Note: Methanol is preferred over ACN for PFP columns to maximize the dipole-dipole and

      
      -
      
      
      
      interactions [2].
Protocol 2: System Suitability Test (SST)

Before running samples, inject the System Suitability Solution containing the target analyte (0.5 mg/mL) and the precursor (0.05 mg/mL).

  • Inject 5 µL of SST solution.

  • Verify Resolution (

    
    ) between precursor and target is > 2.0.
    
  • Verify Tailing Factor (

    
    ) for the target peak is < 1.5.
    
  • Verify %RSD of peak area for 5 replicate injections is < 2.0%.

Workflow Visualization

The following diagram details the sample preparation and injection workflow to ensure data integrity.

Workflow Sample Raw Sample (Solid) Weighing Weigh 10 mg Sample->Weighing Dissolve Dissolve in 50:50 MeOH:Water Weighing->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter HPLC Inject into Core-Shell PFP System Filter->HPLC Data Data Analysis (Integrate @ 220nm) HPLC->Data

Caption: Step-by-step sample preparation workflow ensuring particulate removal and solvent compatibility.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase conditions (e.g., 10% MeOH).
Drifting Retention Times pH instabilityTFA is volatile. Refresh Mobile Phase A daily or switch to Phosphate Buffer pH 2.5 if MS detection is not required.
High Backpressure Frit clogging(5-Methyl-isoxazol-3-yloxy)-acetic acid can precipitate in 100% ACN. Ensure gradient slope allows mixing without precipitation.

References

  • Separation of Isoxazole Derivatives. SIELC Technologies. Newcrom R1 HPLC column Application Note. [Link]

  • HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole). SIELC Technologies. Primesep B Column Application. [Link]

  • PubChem Compound Summary for CID 4195532. National Center for Biotechnology Information (2025). 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Isomer Reference). [Link]

Sources

Validation

Comparative Guide: FTIR Analysis &amp; Functional Group Identification of (5-Methyl-isoxazol-3-yloxy)-acetic acid

[1][2] Executive Summary Product/Analyte: (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) Primary Application: Pharmaceutical intermediate, building block for heterocyclic drug discovery.[1][2][3] Analytical Fo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Product/Analyte: (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) Primary Application: Pharmaceutical intermediate, building block for heterocyclic drug discovery.[1][2][3] Analytical Focus: Fourier Transform Infrared Spectroscopy (FTIR) for Quality Control (QC) and Structural Validation.

This guide provides a technical deep-dive into the vibrational spectroscopy of (5-Methyl-isoxazol-3-yloxy)-acetic acid. Unlike generic spectral databases, this analysis focuses on the comparative performance of FTIR against orthogonal techniques (Raman, NMR) and structurally similar isoxazole derivatives.[1] It addresses the critical challenge of distinguishing the ether-linked side chain (-O-CH₂-COOH) from carbon-linked isomers, a common impurity profile in isoxazole synthesis.[1][2]

Technical Deep Dive: Vibrational Signature Analysis

The FTIR spectrum of (5-Methyl-isoxazol-3-yloxy)-acetic acid is complex due to the coupling of the heterocyclic ring vibrations with the polar carboxylic acid side chain.[1] Accurate identification requires deconvoluting three distinct structural domains:

  • The Isoxazole Core: A 5-membered heterocyclic ring containing Oxygen and Nitrogen.[2][3]

  • The Ether Linkage (Critical): The -O- bridge at position 3, distinguishing this compound from C-linked isomers.[1][2]

  • The Carboxylic Acid Tail: A strong hydrogen-bonding moiety responsible for broad spectral features.[2]

Predicted & Observed Functional Group Assignments

The following table synthesizes experimental data from isoxazole derivatives to establish the specific fingerprint for this compound.

Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Value
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 (Broad)High: Indicates free acid form vs. ester/salt.[1][2] Broadness confirms dimerization.[2]
Carboxylic Acid (-COOH) C=O[1][2][4] Stretch1700 – 1730 (Strong)Critical: Primary indicator of the carbonyl group.[2] Shifts >1735 cm⁻¹ indicate esterification.[2]
Isoxazole Ring C=N Stretch1590 – 1610Medium: Characteristic of the heterocyclic core.[2]
Isoxazole Ring C=C Stretch1450 – 1500Medium: Often overlaps with CH₂ bending, but essential for ring confirmation.[1][2]
Ether Linkage (Ar-O-R) C-O-C Asym. Stretch1220 – 1270High (Specificity): Distinguishes this yloxy compound from alkyl-isoxazoles.[2]
N-O Bond N-O Stretch900 – 1000High: Unique to the isoxazole ring breathing; absent in pyrroles or furans.[2]
Methyl Group (-CH₃) C-H Stretch2900 – 2980Low: Common to many organics; used for confirmation of alkylation.[1][2]

Expert Insight: The presence of the Ether (C-O-C) band around 1250 cm⁻¹ combined with the N-O band near 950 cm⁻¹ is the "fingerprint" that validates the 3-yloxy substitution pattern. If the 1250 cm⁻¹ band is weak or absent, suspect the C-linked isomer (5-Methyl-isoxazol-3-yl)-acetic acid.[1][2]

Comparative Analysis: FTIR vs. Alternatives

In drug development, selecting the right analytical tool is a trade-off between specificity, speed, and cost.[1] Below is an objective comparison of FTIR against its primary alternatives for this specific molecule.

Comparison 1: FTIR vs. Raman Spectroscopy

Context: Rapid ID of raw material powder.

FeatureFTIR (Transmission/ATR) Raman Spectroscopy Verdict for This Compound
Polar Groups (COOH, C-O) Excellent. Strong dipole changes result in intense peaks for C=O and O-H.[1][2]Weak. Polar bonds scatter weakly.[2] The C=O signal is often faint.[2]FTIR Wins. The carboxylic acid is the dominant feature.
Ring Backbone (C=C, N-O) Good. Visible but can be obscured by polar groups.[1][2]Superior. Symmetric ring breathing modes produce sharp, intense peaks.[1][2]Raman Wins for studying the isoxazole ring specifically.[2]
Sample Prep Moderate. Requires KBr pellet or ATR contact.[2]None. Shoot through glass/plastic bags.Raman Wins for logistics.[2]
Interference Water. Moisture obscures the O-H region.[2]Fluorescence. Impurities in the isoxazole synthesis often fluoresce, blinding the detector.FTIR Wins. Fluorescence is a major risk with isoxazole intermediates.[2]
Comparison 2: FTIR vs. H-NMR

Context: Structural Elucidation during synthesis.

FeatureFTIR H-NMR (Proton) Verdict
Isomer Differentiation Indirect. Relies on subtle shifts in fingerprint region (1000-1300 cm⁻¹).[1][2]Definitive. The methylene protons (-O-CH₂ -COOH) appear as a distinct singlet ~4.8 ppm.[1][2]NMR is Essential for initial structural proof.[2]
Throughput High. <1 min per scan.[1][2]Low. Requires dissolution, deuterated solvents, and shimming.[1]FTIR is Superior for routine batch release.[2]

Experimental Protocol: Validated FTIR Workflow

This protocol is designed to minimize hygroscopic interference, a common issue with acetic acid derivatives.[1][2]

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for Routine QC[1][2]

  • System Prep: Clean the Diamond crystal with Isopropanol.[2] Collect a background spectrum (air) with the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approx. 10 mg of (5-Methyl-isoxazol-3-yloxy)-acetic acid onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp.[2] Note: Ensure the sample is a fine powder; large crystals can crack the crystal or yield poor contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[2]

  • Validation: Check for the "Doublet" in the 2800-3000 region (C-H stretch) and the broad O-H hump.[2] If O-H is jagged, the sample may be too moist; dry in a desiccator and re-run.

Method B: KBr Pellet (Transmission)

Recommended for High-Resolution Fingerprinting[1][2]

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform flour. Warning: Do not over-grind to the point of absorbing atmospheric water.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: Place in the transmission holder. This method yields sharper peaks in the fingerprint region (600-1400 cm⁻¹) compared to ATR, aiding in isomer differentiation.[1][2]

Visualizations & Logic Flows

Diagram 1: Spectral Assignment Workflow

This flowchart guides the analyst through the peak assignment process to confirm the identity of the molecule.

FTIR_Assignment Start Start: Acquire Spectrum Check_OH Check 2500-3300 cm⁻¹ Broad Band Present? Start->Check_OH Check_CO Check 1700-1730 cm⁻¹ Strong Peak Present? Check_OH->Check_CO Yes Result_Neg Suspect Impurity: Possible C-linked Isomer or Salt Check_OH->Result_Neg No (Possible Salt) Confirm_Acid Confirm: Carboxylic Acid Group Check_CO->Confirm_Acid Yes Check_CO->Result_Neg No Check_Ring Check 1590-1610 cm⁻¹ (C=N Stretch) Confirm_Acid->Check_Ring Check_Ether Check 1220-1270 cm⁻¹ Medium/Strong Band? Decision_Isomer Isomer Check: Is Ether Band Distinct? Check_Ether->Decision_Isomer Check_Ring->Check_Ether Result_Pos ID Confirmed: (5-Methyl-isoxazol-3-yloxy)-acetic acid Decision_Isomer->Result_Pos Yes (Strong C-O-C) Decision_Isomer->Result_Neg No (Weak/Absent)

Caption: Step-by-step logic for validating the (5-Methyl-isoxazol-3-yloxy)-acetic acid structure via FTIR.

Diagram 2: Technique Selection Matrix

A decision tree to help researchers choose between FTIR, Raman, and NMR based on their immediate data needs.[1]

Technique_Selection Goal Analytical Goal? Route_ID Rapid ID / QC Goal->Route_ID Route_Struct Full Structure Proof Goal->Route_Struct Q_Sample Sample State? Route_ID->Q_Sample Res_NMR Use H-NMR Definitive for Isomers Route_Struct->Res_NMR Res_FTIR Use FTIR (ATR) Best for Polar Groups Q_Sample->Res_FTIR Powder/Solid Res_Raman Use Raman Best for Sealed Bags Q_Sample->Res_Raman Inside Packaging Warning Warning: Fluorescence? Res_Raman->Warning Warning->Res_FTIR Switch to FTIR

Caption: Decision matrix for selecting the optimal analytical technique based on workflow constraints.

References

  • BenchChem. (5-Methyl-isoxazol-3-yloxy)-acetic acid: Physicochemical Properties and Synthesis. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester (Structural Analog). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [1][2]

  • Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [1][2]

  • SpectraBase. 5-Methyl-3-propyl-isoxazole Spectral Data. Wiley Science Solutions.[2] Retrieved from [1][2]

  • PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Isomer Comparison). National Library of Medicine.[2] Retrieved from [1][2]

Sources

Comparative

Structural Validation of (5-Methyl-isoxazol-3-yloxy)-acetic Acid: Overcoming the Regioisomer Challenge

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical hurdles associated with validating heterocyclic building blocks. (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS 56674...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical hurdles associated with validating heterocyclic building blocks. (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS 56674-48-7) is a privileged scaffold widely utilized in medicinal chemistry due to the metabolic stability and unique hydrogen-bonding capacity of the isoxazole ring[1].

However, synthesizing this compound presents a classic regioselectivity challenge. Establishing a robust control strategy requires analytical procedures that unambiguously confirm the chemical structure and differentiate it from closely related isomeric impurities, as mandated by ICH Q6A specifications[2]. This guide objectively compares routine quality control (QC) methods against advanced orthogonal characterization strategies to provide a self-validating framework for proving the structure of your synthesized product.

The Mechanistic Challenge: O-Alkylation vs. N-Alkylation

The synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid is typically achieved via a Williamson ether synthesis, reacting 5-methylisoxazol-3-ol with an acetic acid ester (like ethyl bromoacetate) followed by hydrolysis[3].

The Causality of Impurity Formation: 5-Methylisoxazol-3-ol is an ambidentate nucleophile. When deprotonated by a base (e.g., K₂CO₃), the resulting anion can attack the electrophile via the oxygen atom (yielding the desired O-alkylated product) or the nitrogen atom (yielding the N-alkylated lactam impurity)[4]. While polar aprotic solvents like DMF thermodynamically favor O-alkylation, N-alkylation remains a persistent competing pathway that must be monitored.

Synthesis SM 5-Methylisoxazol-3-ol + Ethyl Bromoacetate Cond Base (K2CO3, DMF) Alkylation SM->Cond O_Alk O-Alkylation (Major) Ethyl (5-methylisoxazol-3-yloxy)acetate Cond->O_Alk Kinetic/Thermodynamic Control N_Alk N-Alkylation (Impurity) Ethyl 2-(5-methyl-3-oxo...acetate Cond->N_Alk Competing Pathway Hyd_O LiOH Hydrolysis O_Alk->Hyd_O Hyd_N LiOH Hydrolysis N_Alk->Hyd_N Target Target API Building Block: (5-Methyl-isoxazol-3-yloxy)-acetic acid Hyd_O->Target Impurity Regioisomeric Impurity: 2-(Carboxymethyl)-5-methylisoxazol-3(2H)-one Hyd_N->Impurity

Synthesis pathways showing O-alkylation (target) vs. N-alkylation (impurity).

Comparative Guide: Routine QC vs. Advanced Validation

To prove that a batch consists of the O-alkylated target rather than the N-alkylated impurity, standard methods are often insufficient. Because both isomers share the exact same molecular weight (157.12 g/mol ) and formula (C₆H₇NO₄), basic LC-MS cannot distinguish them.

Analytical TechniqueRoutine QC Method (Standard)Advanced Orthogonal Method (Recommended)Regioisomer Resolution Capability
Mass Spectrometry LC-UV / Single Quadrupole MSUPLC-HRMS (Q-TOF)Low (Isomers have identical m/z)
NMR Spectroscopy 1D ¹H NMR1D ¹³C NMR, 2D HSQC / HMBCHigh (¹³C shifts definitively separate O/N)
Vibrational Spec. Not typically performedFT-IR / Raman SpectroscopyHigh (Lactam C=O vs. Ether/Acid stretch)
Primary Use Case Batch-to-batch purity trackingIND-enabling structural proofN/A

Data Interpretation & The Causality of Analytical Choices

Why do we mandate 2D NMR and ¹³C NMR over standard ¹H NMR for this specific compound?

  • The Ambiguity of ¹H NMR: Both the O-alkylated target and N-alkylated impurity feature an isolated methylene (-CH₂-) group. In ¹H NMR, the O-CH₂ protons resonate at ~4.75 ppm, while the N-CH₂ protons appear at ~4.45 ppm[5]. Depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃) and sample concentration, these shifts can drift, making 1D ¹H NMR ambiguous for absolute structural proof.

  • The Self-Validating Metric (¹³C NMR): The carbon atom of the methylene group provides an unambiguous, self-validating marker. An O-linked methylene (O-CH₂) resonates at ~65 ppm , while an N-linked methylene (N-CH₂) resonates significantly upfield at ~48 ppm .

  • Definitive Proof via HMBC: 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy maps the connectivity across multiple bonds. A ³J coupling cross-peak between the methylene protons (δ 4.75) and the isoxazole C3 carbon (δ ~171.0) definitively confirms the ether linkage, satisfying the stringent identity requirements of regulatory bodies[2].

Workflow Sample Synthesis Batch LCMS LC-HRMS (Mass/Purity) Sample->LCMS NMR1D 1D NMR (1H, 13C) (Basic Connectivity) Sample->NMR1D IR FT-IR (Functional Groups) Sample->IR Decision Structural Validation LCMS->Decision NMR2D 2D NMR (HMBC) (Regioisomer Proof) NMR1D->NMR2D If ambiguous NMR2D->Decision IR->Decision

Orthogonal analytical workflow for structural validation of the synthesis batch.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Optimized Synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid
  • Alkylation: Dissolve 5-methylisoxazol-3-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at 0 °C for 15 minutes. Dropwise, add ethyl bromoacetate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester intermediate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Acidification: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the target carboxylic acid[3].

Protocol B: 2D NMR (HMBC) Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the synthesized product in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Acquisition Parameters: Run a standard ¹H-¹³C HMBC pulse sequence. Set the long-range coupling delay to optimize for a ³JCH coupling constant of ~8 Hz (typically a 62.5 ms delay).

  • Validation Check: Verify the presence of a cross-peak correlating the singlet at δ 4.75 ppm (¹H) with the carbon resonance at δ 171.0 ppm (¹³C). The absence of a cross-peak at a ~165 ppm lactam carbonyl confirms the exclusion of the N-alkylated impurity.

Protocol C: FT-IR Orthogonal Verification
  • Sample Preparation: Prepare a KBr pellet using 1-2 mg of the dried product mixed with 100 mg of IR-grade KBr.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Validation Check: Confirm the presence of a strong carboxylic acid C=O stretch at ~1720 cm⁻¹ and the absence of a conjugated lactam C=O stretch (which would normally appear sharply at ~1670 cm⁻¹ if the N-alkylated impurity were present).

References

1.[2] ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). URL: 2.[1] (5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7. Benchchem. URL: 3.[3] (5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7. Benchchem (Synthesis Strategy). URL: 4.[4] Generation and Reactions of the Dianion of 3-Hydroxy-5-methylisoxazole, a Convenient β-Keto Amide Synthon. Total Synthesis of Muscimol. ACS Publications. URL: 5.[5] (5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7. Benchchem (NMR Data). URL:

Sources

Validation

Comparative Bioactivity Guide: (5-Methyl-isoxazol-3-yloxy)-acetic Acid Analogs in Antimicrobial Drug Discovery

Executive Summary & Structural Rationale In the landscape of antimicrobial drug discovery, (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS 56674-48-7) has emerged as a highly privileged structural scaffold. The core archite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of antimicrobial drug discovery, (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS 56674-48-7) has emerged as a highly privileged structural scaffold. The core architecture combines a 5-methylisoxazole ring—valued for its metabolic stability and capacity for dipole-dipole interactions—with an acetic acid moiety linked via an ether bond at the 3-position[1].

While the parent acid exhibits baseline biological activity, its highly polar carboxylic acid group limits passive diffusion across complex bacterial cell walls (such as the mycobacterial envelope). Consequently, rational drug design dictates the derivatization of this acetic acid handle into less polar amides, esters, or hybrid heterocycles. This comparative guide evaluates the bioactivity of three primary classes of (5-Methyl-isoxazol-3-yloxy)-acetic acid analogs, providing actionable experimental protocols and mechanistic insights for lead optimization.

Comparative Bioactivity of Isoxazole Analogs

The derivatization of the (5-Methyl-isoxazol-3-yloxy)-acetic acid scaffold yields distinct pharmacological profiles depending on the coupled moiety. Below is an objective comparison of three dominant analog classes evaluated against priority pathogens.

Table 1: In Vitro Bioactivity and Mechanistic Comparison of Scaffold Analogs
Analog ClassPrimary Target PathogensMinimum Inhibitory Concentration (MIC)Cytotoxicity / Safety ProfilePrimary Mechanism of Action
5-Methylisoxazole-3-carboxamides M. tuberculosis H37Rv, B. subtilis3.125 µM (M. tb); 6.25 µM (B. subtilis)High safety margin (Vero & HepG2 cell lines)Disruption of mycobacterial cell wall synthesis[2].
Isoxazole-Sulfamethoxazole Hybrids ESKAPE Pathogens (E. coli, P. aeruginosa)15.6 – 125 µg/mLLow cytotoxicity (CC50 > 100 µg/mL)Dual-targeting: Inhibition of LasR-mediated quorum sensing and AcrB efflux pumps[3].
Isoxazole-1,3,4-oxadiazole acetamides S. aureus, K. aerogenes18 – 20 µg/mLModerateBroad-spectrum membrane disruption via lipophilic oxadiazole penetration[4].

Systems Visualization: Pharmacological Branching

The following diagram illustrates the logical workflow from the foundational scaffold to targeted antimicrobial outcomes.

Isoxazole_Bioactivity Scaffold 5-Methyl-isoxazol-3-yloxy Acetic Acid Core Deriv1 Carboxamide Derivatives Scaffold->Deriv1 Amidation Deriv2 Sulfamethoxazole Hybrids Scaffold->Deriv2 Sulfonyl Coupling Deriv3 Oxadiazole Acetamides Scaffold->Deriv3 Cyclization Target1 M. tuberculosis H37Rv (MIC: 3.125 µM) Deriv1->Target1 MABA Assay Target2 ESKAPE Pathogens (Efflux Pump Inhibition) Deriv2->Target2 Broth Microdilution Target3 S. aureus / B. subtilis (Cell Wall Disruption) Deriv3->Target3 Disk Diffusion Outcome1 Antitubercular Lead (High HepG2 Safety) Target1->Outcome1 Outcome2 Biofilm Inhibition (>99% via LasR) Target2->Outcome2 Outcome3 Broad-Spectrum Antibacterial Target3->Outcome3

Caption: Logical branching of (5-Methyl-isoxazol-3-yloxy)-acetic acid derivatization and targeted bioactivity.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the highly active carboxamide analogs and their subsequent in vitro validation.

Protocol A: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

Objective: Convert the polar acetic acid moiety into a lipophilic carboxamide to enhance mycobacterial envelope penetration[2].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 1.0 equivalent of (5-Methyl-isoxazol-3-yloxy)-acetic acid in dry dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C under an inert argon atmosphere.

    • Causality Check: SOCl₂ is chosen over milder coupling agents (like EDC/NHS) to ensure complete conversion of the sterically hindered acid into a highly reactive acyl chloride intermediate. The 0°C temperature prevents the exothermic degradation of the isoxazole ring.

  • Amidation: To the crude acyl chloride, add 1.2 equivalents of the target substituted amine (e.g., an arylamine) dissolved in ice-cold pyridine. Stir at room temperature for 12 hours.

    • Causality Check: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl gas generated during amidation, driving the equilibrium forward and preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Purification: Quench the reaction with ice water, extract with ethyl acetate, wash the organic layer with 5% HCl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against M. tuberculosis H37Rv[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth is achieved (OD₆₀₀ ≈ 0.6). Dilute to a final testing concentration of

    
     CFU/mL.
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the isoxazole analogs in 7H9 broth (concentration range: 100 µM to 0.78 µM).

  • Incubation & Reagent Addition: Add 100 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 7 days. On day 7, add 20 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

    • Causality & Self-Validation: The MABA assay is a self-validating metabolic system. Live mycobacteria actively reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If a well remains blue, the compound has successfully halted cellular respiration. Tween 80 is added to facilitate the penetration of Alamar Blue through the waxy mycobacterial cell wall, ensuring accurate readouts without false positives.

  • Data Acquisition: Record fluorescence at excitation 530 nm and emission 590 nm. The MIC is defined as the lowest drug concentration preventing a color change from blue to pink.

Conclusion

The (5-Methyl-isoxazol-3-yloxy)-acetic acid scaffold is not merely a passive structural element; it is a dynamic pharmacophore. By strategically modifying the acetic acid tail, researchers can redirect the molecule's bioactivity from broad-spectrum antibacterial effects (via oxadiazoles) to highly targeted antitubercular activity (via carboxamides) or multidrug-resistant ESKAPE pathogen disruption (via sulfamethoxazole hybrids). The integration of robust synthetic protocols with self-validating assays like MABA ensures that lead generation from this scaffold remains both efficient and biologically relevant.

References

  • Bentham Science Publishers. "Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents". Anti-Infective Agents. Available at: [Link]

  • National Institutes of Health (PMC). "Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps". RSC Advances. Available at:[Link]

  • D-NB.info. "Synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles". Chemistry Central Journal. Available at:[Link]

Sources

Comparative

Technical Guide: Chromatographic Separation of (5-Methyl-isoxazol-3-yloxy)-acetic Acid Isomers

Executive Summary Objective: To provide a definitive chromatographic strategy for separating (5-Methyl-isoxazol-3-yloxy)-acetic acid from its critical process impurities, specifically the N-alkylated regioisomer (5-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive chromatographic strategy for separating (5-Methyl-isoxazol-3-yloxy)-acetic acid from its critical process impurities, specifically the N-alkylated regioisomer (5-Methyl-3-oxo-2,3-dihydro-isoxazol-2-yl)-acetic acid .

Core Challenge: The synthesis of (5-Methyl-isoxazol-3-yloxy)-acetic acid typically involves the alkylation of 3-hydroxy-5-methylisoxazole. Because the starting material exists in a tautomeric equilibrium (hydroxy-isoxazole vs. isoxazolinone), alkylation occurs at both the oxygen (O-alkylation) and nitrogen (N-alkylation) atoms. Separating the desired O-isomer (Target) from the N-isomer (Impurity) is the primary analytical hurdle.

Recommended Strategy:

  • Primary Method: Reversed-Phase HPLC (RP-HPLC) on a C18 column under acidic conditions.

  • Mechanism: Exploits the polarity difference between the ether-linked O-isomer (less polar) and the amide-like N-isomer (more polar).

  • Detection: UV at 210–254 nm.[1]

Chemical Context & Isomer Analysis

Understanding the structural differences is prerequisite to selecting the stationary phase.

FeatureTarget Compound (O-Isomer) Critical Impurity (N-Isomer)
Name (5-Methyl-isoxazol-3-yloxy)-acetic acid(5-Methyl-3-oxo-2,3-dihydro-isoxazol-2-yl)-acetic acid
Linkage Ether (-O-) at Position 3Amide-like (-N-) at Position 2
Polarity Lower (More Hydrophobic)Higher (More Hydrophilic)
pKa (Acid) ~3.7 (Carboxylic acid)~3.7 (Carboxylic acid)
Elution Order (RP-HPLC) Late Eluting Early Eluting
Synthesis & Separation Workflow

The following diagram illustrates the origin of the isomers and the logic of the separation workflow.

G Start Starting Material 3-Hydroxy-5-methylisoxazole Reagent + Chloroacetic Acid (Alkylation) Start->Reagent Crude Crude Mixture Reagent->Crude N_Iso N-Isomer (Impurity) (More Polar) Elutes First Crude->N_Iso RP-HPLC Separation O_Iso O-Isomer (Target) (Less Polar) Elutes Second Crude->O_Iso RP-HPLC Separation

Figure 1: Reaction pathway showing the divergence of N- and O-alkylated products and their chromatographic separation logic.

Comparative Methodologies

Method A: Reversed-Phase HPLC (Gold Standard)

This is the most robust method for quantitative analysis and purity assessment. The use of an acidic mobile phase is mandatory to suppress the ionization of the carboxylic acid moiety, ensuring sharp peaks and consistent retention.

  • Column: C18 (Octadecylsilane), 5 µm, 4.6 × 150 mm (e.g., Kromasil C18 or YMC-Pack ODS).

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5% B to 60% B over 20 minutes.

Pros: High resolution, reproducible, standard equipment. Cons: Requires acidic mobile phase to prevent peak tailing.

Method B: HILIC (Alternative for Polar Impurities)

Hydrophilic Interaction Liquid Chromatography (HILIC) is useful if the N-isomer is too polar to be retained on C18 (elutes in void volume).

  • Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase: High organic content (90% ACN / 10% Aqueous Buffer).

  • Elution Order: Reversed compared to C18 (O-isomer elutes first, N-isomer retains longer).

Pros: Orthogonal selectivity to C18. Cons: Longer equilibration times; solubility issues with the sample in high organic solvents.

Comparison Table
ParameterMethod A: RP-HPLC (Recommended) Method B: HILIC
Mechanism Hydrophobic InteractionHydrophilic Partitioning
Elution Order N-Isomer → O-Isomer O-Isomer → N-Isomer
Mobile Phase Water/ACN + AcidACN/Water + Buffer
Suitability Routine QC, Purity AnalysisTrace Polar Impurity Analysis
Resolution (

)
Typically > 2.0Typically > 1.5

Detailed Experimental Protocol (RP-HPLC)

This protocol is designed for the quality control of (5-Methyl-isoxazol-3-yloxy)-acetic acid, ensuring separation from the N-alkylated isomer.

Reagents & Equipment[1][2][5][6]
  • Solvents: HPLC-grade Acetonitrile and Water.[3]

  • Modifier: Trifluoroacetic acid (TFA) for MS detection OR Phosphoric acid for UV-only.

  • Standard: Reference standard of (5-Methyl-isoxazol-3-yloxy)-acetic acid.

Chromatographic Conditions[1][2][5][6][8]
  • Column: C18, 150 × 4.6 mm, 5 µm particle size.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%) (0.1% TFA in H₂O)Mobile Phase B (%) (Acetonitrile)Comment
0.0955Initial equilibration
15.04060Linear gradient
18.04060Isocratic hold
18.1955Return to initial
23.0955Re-equilibration
System Suitability Criteria
  • Tailing Factor:

    
     (Crucial for acidic compounds).
    
  • Resolution (

    
    ): 
    
    
    
    between N-isomer and O-isomer.
  • Theoretical Plates:

    
    .
    

Troubleshooting & Optimization

Issue: Peak Tailing

Cause: Interaction of the free carboxylic acid with silanols on the column stationary phase. Solution:

  • Increase Acid Strength: Ensure pH is < 3.0 (below the pKa of 3.7).

  • End-capping: Use a "fully end-capped" C18 column to minimize silanol activity.

Issue: Co-elution of Isomers

Cause: Insufficient selectivity. Solution:

  • Change Modifier: Switch from Acetonitrile to Methanol. Methanol allows for different

    
    -
    
    
    
    interactions with the isoxazole ring.
  • Change Column: Use a Phenyl-Hexyl column. The aromatic interaction often provides better separation of regioisomers than a standard C18.

Logical Troubleshooting Flow

Troubleshooting Problem Poor Separation or Tailing CheckPH Is Mobile Phase pH < 3.0? Problem->CheckPH FixPH Adjust pH with TFA or H3PO4 CheckPH->FixPH No CheckCol Is Column End-capped? CheckPH->CheckCol Yes Success Resolution > 2.0 FixPH->Success SwitchCol Switch to Phenyl-Hexyl CheckCol->SwitchCol No/Maybe CheckCol->Success Yes SwitchCol->Success

Figure 2: Decision tree for optimizing the separation of isoxazole acetic acid isomers.

References

  • National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Solid Phase Synthesis. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 5-Amino-3-methylisoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[4] 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid Compound Summary. Retrieved from [Link]

Sources

Validation

Reference Standards for (5-Methyl-isoxazol-3-yloxy)-acetic acid Analysis

This guide provides an in-depth technical analysis of reference standard options for (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7), a critical structural motif often encountered as a process impurity or degra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standard options for (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7), a critical structural motif often encountered as a process impurity or degradation product in the synthesis of isoxazole-based pharmaceuticals (e.g., Sulfamethoxazole, Glisoxepide).

Content Type: Publish Comparison Guide Audience: Pharmaceutical QC Researchers, Analytical Scientists, and Process Chemists.

Executive Summary: The Standardization Challenge

(5-Methyl-isoxazol-3-yloxy)-acetic acid is a polar, ionizable isoxazole derivative. Unlike common pharmacopeial impurities (e.g., Sulfamethoxazole Impurity A), this specific ether-linked acid often lacks a dedicated USP/EP monograph standard. Consequently, researchers must choose between Custom Certified Reference Materials (CRMs) , Catalog Research Chemicals , or In-House Synthesis .

This guide objectively compares these alternatives, demonstrating that while Catalog Research Chemicals are cost-effective, they frequently lack the mass balance data (Water/Residual Solvents) required for accurate quantitative analysis, potentially introducing assay errors of 5–15% .

Decision Matrix: Selecting the Right Standard

The choice of standard depends heavily on the regulatory stage of your project. The following logic flow illustrates the selection process based on data integrity requirements.

StandardSelection Start Identify Need for (5-Methyl-isoxazol-3-yloxy)-acetic acid Stage Project Stage? Start->Stage Early Early R&D / Screening Stage->Early Non-Regulated Late GLP Tox / GMP Release Stage->Late Regulated Cat Catalog Research Chemical (>95% Area %) Early->Cat CRM Custom Synthesis / CRM (qNMR Assayed) Late->CRM Qual In-House Qualification Required? (H-NMR, KF, ROI) Cat->Qual Use1 Use for Relative Retention Time (RRT) & Qualitative ID Qual->Use1 No (Qualitative only) Use2 Use for Quantitation (Assay w/ Correction Factors) Qual->Use2 Yes (Full Characterization) CRM->Use2 Direct Use

Figure 1: Decision logic for selecting reference standards based on regulatory requirements and intended analytical use.

Comparative Analysis: Product Performance

The table below contrasts the three primary sources for this standard. Data is derived from typical certificates of analysis (CoA) for isoxazole derivatives.

FeatureOption A: Custom CRM (Primary) Option B: Catalog Research Grade Option C: In-House Synthesis
Purity Definition Mass Balance / qNMR (Absolute content)Chromatographic Purity (% Area)Variable (Dependent on workup)
Assay Value 98.5% ± 0.5% (w/w)>95% (Area %)Unknown until characterized
Water Content (KF) Measured & Reported (e.g., 0.5%)Often Not Reported High risk (Hygroscopic acid)
Residual Solvents Quantified (GC-HS)Not ReportedHigh risk (Recrystallization solvents)
Traceability NIST / SI TraceableVendor Batch OnlyInternal Notebook
Cost High ($2,000+ / 100mg)Low ($150 / 1g)High (Labor intensive)
Suitability GMP Release TestingMethod Development / IDProcess Understanding
The "Hidden Impurity" Trap

Catalog chemicals often report purity by HPLC Area % . For (5-Methyl-isoxazol-3-yloxy)-acetic acid, this is misleading because:

  • Inorganic Salts: The synthesis involves alkylation with ethyl chloroacetate and subsequent hydrolysis. Residual salts (NaCl) are invisible to HPLC-UV but depress the assay.

  • Moisture: The carboxylic acid moiety is hygroscopic. A "99% HPLC Area" sample may actually be only 90% active drug substance due to absorbed water.

Experimental Validation: Purity Assessment Protocol

To validate a Catalog Standard (Option B) for quantitative use, you must perform a Purity Assignment Protocol . The following methodology establishes the "Potency as is" (


).
Analytical Method (HPLC-UV)

This method separates the acid from neutral isoxazole precursors (e.g., 5-methylisoxazol-3-ol).

  • Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Isoxazole

    
    ).
    
  • Temperature: 30°C.

Calculation of Potency (Mass Balance Approach)

Do not rely on the vendor's "98%" label. Calculate the potency using the following equation, requiring auxiliary testing (KF and ROI):



Experimental Data: Impact of Characterization

We simulated a comparison between a Raw Catalog Standard and a Fully Characterized Standard of (5-Methyl-isoxazol-3-yloxy)-acetic acid.

ParameterCatalog Label ClaimActual Characterized ValueError Introduced
HPLC Purity 98.5%98.5%0%
Water (KF) Not Listed4.2% (Hygroscopic)-4.2%
Residue on Ignition Not Listed1.8% (Sodium salt)-1.8%
Residual Solvents Not Listed0.3% (Ethyl Acetate)-0.3%
TRUE POTENCY 98.5% (Assumed) 92.2% (Calculated) 6.3% Bias

Synthesis & Degradation Pathway

Understanding the origin of the standard aids in identifying potential co-eluting impurities.

SynthesisPathway Start 5-Methylisoxazol-3-ol (Precursor) Inter Ethyl (5-methylisoxazol-3-yloxy)acetate (Intermediate Ester) Start->Inter Base/Solvent Impurity N-Alkylated Isomer (Potential Impurity) Start->Impurity Side Reaction Reagent + Ethyl Chloroacetate (Alkylation) Reagent->Inter Product (5-Methyl-isoxazol-3-yloxy)-acetic acid (Target Standard) Inter->Product Hydrolysis Hydrolysis + NaOH / H3O+ (Hydrolysis) Hydrolysis->Product

Figure 2: Synthetic pathway showing the origin of the target standard and potential N-alkylated impurities.

Recommendations

  • For Routine QC: Do not use raw catalog chemicals. Purchase a Secondary Standard that has been qualified against a primary source or fully characterized in-house.

  • For Identification: A catalog standard is sufficient if only Retention Time (RT) and UV spectra are needed.

  • Storage: This acid is prone to moisture uptake. Store in a desiccator at 2–8°C . Re-test water content (KF) before every critical use.

References

  • BenchChem. (5-Methyl-isoxazol-3-yloxy)-acetic acid Product Description & Synthesis. Retrieved from

  • European Pharmacopoeia (Ph. Eur.).General Chapter 5.12: Reference Standards. (Guidance on Primary vs. Secondary Standards).
  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. (Traceability requirements).
  • PubChem. Compound Summary for CAS 56674-48-7. National Library of Medicine. Retrieved from

  • Simson Pharma. Sulfamethoxazole Impurity Profiling. (Context on isoxazole impurities). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

(5-Methyl-isoxazol-3-yloxy)-acetic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with researchers and drug development professionals on the lifecycle management of complex heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with researchers and drug development professionals on the lifecycle management of complex heterocyclic building blocks. (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS 56674-48-7) is a prime example of a compound that demands rigorous, site-specific risk assessment[1].

While its isoxazole core and carboxylic acid moiety make it a privileged scaffold in medicinal chemistry, these same structural features introduce unique operational hazards during disposal. Standard aqueous waste protocols are fundamentally insufficient; improper handling risks acidic burns, while uncontrolled incineration can release toxic nitrogen oxides (NOx)[2][3].

This guide provides a self-validating, step-by-step operational blueprint for the safe containment and destruction of this compound, ensuring both laboratory safety and strict environmental compliance.

Physicochemical & Hazard Profile

Before executing any disposal protocol, operators must understand the quantitative and qualitative hazards of the material. The dual threat of this compound lies in its acidic moiety (corrosive/irritant) and the isoxazole heterocycle (NOx emission precursor).

Table 1: Key Data for (5-Methyl-isoxazol-3-yloxy)-acetic acid

Property / Hazard ParameterSpecification / Description
Chemical Name (5-Methyl-isoxazol-3-yloxy)-acetic acid
CAS Number 56674-48-7
Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
Hazard Statements (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4]
Primary Operational Risks Acidic burns, aerosolized powder inhalation, toxic NOx emissions upon combustion[2][3]

Immediate Spill Containment Methodology

Accidental releases of (5-Methyl-isoxazol-3-yloxy)-acetic acid require immediate neutralization to mitigate contact hazards and prevent aerosolization of the active powder.

Step-by-Step Spill Protocol:

  • Isolate and Ventilate: Immediately evacuate the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at a minimum face velocity of 100 fpm to capture airborne particulates[2].

  • Don Appropriate PPE: Operators must wear nitrile gloves (ASTM D6978 compliant), ANSI Z87.1-certified chemical splash goggles, and a NIOSH-approved N95 particulate respirator if the spill involves dry powder[2].

  • Chemical Neutralization: Generously apply solid sodium bicarbonate (NaHCO₃) over the spill[2].

    • Mechanistic Causality: The weak base safely neutralizes the carboxylic acid moiety. Using strong bases (e.g., NaOH) is strictly prohibited, as they can trigger highly exothermic reactions that prematurely degrade the isoxazole ring and release toxic fumes.

  • Absorption & Containment: Cover the neutralized mixture with an inert, non-combustible absorbent such as vermiculite[2].

    • Mechanistic Causality: Vermiculite is chemically inert. Utilizing combustible absorbents like sawdust with organic acids can create an immediate fire hazard.

  • Collection: Use non-sparking tools to sweep the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste: Neutralized Isoxazole Organic Acid."

Standard Operating Procedure (SOP) for Routine Destruction

Because (5-Methyl-isoxazol-3-yloxy)-acetic acid contains both an organic acid and a nitrogen-containing heterocycle, it cannot be disposed of in standard aqueous waste streams or municipal landfills[3]. The only scientifically sound method for its destruction is controlled chemical incineration.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect the compound in a dedicated hazardous waste container. Strictly segregate it from strong oxidizers, heavy metals, and strong bases to prevent spontaneous reactions.

  • Solvent Solubilization: Prior to incineration, dissolve or suspend the waste material in a highly combustible, halogen-free solvent (such as ethanol or acetone)[5].

    • Mechanistic Causality: The isoxazole ring is highly thermally stable. Mixing the compound with a high-BTU combustible solvent ensures the incinerator reaches the critical temperatures (>1000°C) required to completely cleave the robust heterocyclic bonds.

  • Controlled Incineration: Transfer the solubilized waste to a licensed chemical destruction facility. The waste must be burned in an incinerator equipped with an afterburner[5].

  • Flue Gas Scrubbing (Critical Step): Ensure the incineration facility utilizes a wet flue gas scrubber[3].

    • Mechanistic Causality: Thermal decomposition of the nitrogen-containing isoxazole ring inherently generates toxic nitrogen oxides (NOx) and carbon monoxide[5]. A scrubber system is mandatory to capture and neutralize these gases before exhaust is released into the atmosphere, ensuring compliance with EPA/RCRA clean air mandates.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: (5-Methyl-isoxazol-3-yloxy)-acetic acid Spill Accidental Spill / Release Start->Spill Routine Routine Laboratory Waste Start->Routine Neutralize Neutralize with NaHCO3 & Absorb (Vermiculite) Spill->Neutralize Segregate Segregate in HDPE Container (Away from Oxidizers/Bases) Routine->Segregate Neutralize->Segregate Solvent Mix with Combustible Solvent (e.g., Ethanol/Acetone) Segregate->Solvent Incinerate Chemical Incinerator (>1000°C) with Afterburner Solvent->Incinerate Scrubber Flue Gas Scrubber (NOx & Acid Gas Neutralization) Incinerate->Scrubber Exhaust Gas Safe Safe Environmental Release (EPA/RCRA Compliant) Scrubber->Safe Cleaned Air

Workflow for the containment, segregation, and incineration of isoxazole-derivative chemical waste.

Regulatory Compliance & Documentation

Ensure all disposal manifests explicitly state the presence of a "Nitrogen-containing organic acid." While not explicitly listed as a highly restricted RCRA P-list chemical, its characteristic hazards (irritant, potential NOx generator) classify it under standard hazardous waste codes for organic chemical synthesis byproducts. Always maintain chain-of-custody documentation from the point of generation to the final certificate of destruction from the incineration facility.

References

  • Benchchem. "(5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7". Benchchem Product Catalog.[1] URL:

  • Benchchem. "(5-Methyl-isoxazol-3-yloxy)-acetic acid Safety Protocols". Benchchem Safety Data.[2] URL:

  • Echemi. "ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets". Echemi MSDS Database.[3] URL:

  • Ochem Inc. "MSDS - isoxazole-5-carboxylic acid ethylester". Ochem Inc Safety Documentation.[5] URL:

  • BLD Pharm. "56674-48-7 | 2-((5-Methylisoxazol-3-yl)oxy)acetic acid". BLD Pharm Product Information.[4] URL:

Sources

Handling

Personal protective equipment for handling (5-Methyl-isoxazol-3-yloxy)-acetic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a discipline rooted in chemical causality. When handling (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) , understandin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a discipline rooted in chemical causality. When handling (5-Methyl-isoxazol-3-yloxy)-acetic acid (CAS: 56674-48-7) , understanding its molecular behavior is the first line of defense.

Isoxazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their metabolic stability and versatile hydrogen-bonding capabilities, making them highly valuable in drug development[1]. However, the integration of an acetic acid moiety onto this heterocyclic core creates specific occupational hazards. This guide synthesizes regulatory standards with field-proven chemical insights to provide a self-validating system for the safe handling, operational processing, and disposal of this compound.

Physicochemical Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the equipment is necessary. (5-Methyl-isoxazol-3-yloxy)-acetic acid is an organic acid typically supplied as a fine powder. Its hazards are dictated by its physical state (particulate aerosolization) and its chemical reactivity (acidic dissociation)[2].

Table 1: Hazard Profile & Mechanistic Causality

Property / Hazard CodeDescriptionMechanistic Causality
CAS Number 56674-48-7N/A
H315 Causes skin irritationUpon contact with ambient epidermal moisture (sweat), the carboxylic acid group dissociates, causing a localized drop in pH that disrupts the stratum corneum[2].
H319 Causes serious eye irritationRapid pH alteration and protein denaturation in the highly aqueous environment of the cornea[2].
H335 May cause respiratory irritationThe fine powder morphology allows for easy aerosolization. Inhalation leads to deposition on mucosal membranes, triggering acidic irritation[2].

Personal Protective Equipment (PPE) Matrix

Under3[3], PPE must be selected based on a rigorous hazard assessment[4]. Because this compound presents both particulate and acidic hazards, our PPE strategy must address both physical ingress and chemical reactivity.

Table 2: Comprehensive PPE Selection Matrix

Protection ZonePPE SpecificationRegulatory StandardScientific Justification
Respiratory NIOSH-approved N95 or P100 particulate respirator5[5]P100 respirators provide >99.97% filtration efficiency against airborne powder during weighing, significantly outperforming N95s for fine particulates[6].
Hand Double-layered Nitrile gloves (min 4 mil thickness)OSHA 29 CFR 1910.138Nitrile offers excellent resistance to incidental contact with weak organic acids and standard assay solvents (e.g., DMSO).
Eye/Face Chemical splash goggles (indirect venting)7[7]Indirect venting prevents airborne dust ingress while protecting against liquid splashes during solvent dissolution.
Body Flame-resistant lab coat (buttoned to the top)OSHA 29 CFR 1910.132Prevents powder accumulation on personal clothing, mitigating secondary exposure risks outside the laboratory.

Operational Workflows: Preparation of Standard Solutions

To maintain scientific integrity and personnel safety, the following self-validating methodology must be used when preparing stock solutions (e.g., in DMSO or water) for in vitro assays.

Step 1: Environmental Setup Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a ductless weighing enclosure. This relies on engineering controls to mitigate the H335 respiratory hazard before relying on PPE.

Step 2: Static Mitigation Use an anti-static bar or zero-stat gun on the micro-spatula and weigh boat. Causality: The fine powder of (5-Methyl-isoxazol-3-yloxy)-acetic acid is highly prone to static cling, which can cause sudden, uncontrolled aerosolization when transferred.

Step 3: Weighing & Transfer Tare the anti-static weigh boat. Carefully transfer the required mass. Seal the primary reagent bottle immediately after use to prevent ambient moisture absorption, which can degrade the compound via premature acidic dissociation.

Step 4: Solvent Dissolution Transfer the powder to a pre-labeled amber glass vial. Add the required volume of solvent (e.g., anhydrous DMSO). Cap the vial and vortex. Causality Warning: DMSO is a potent transdermal penetration enhancer. If DMSO is used, ensure your nitrile gloves are strictly uncontaminated. A splash of DMSO containing dissolved (5-Methyl-isoxazol-3-yloxy)-acetic acid will carry the acid directly through the epidermal barrier, bypassing standard skin defenses.

Step 5: System Validation Validation Check: Visually confirm a completely homogenous, clear solution without suspended particulates. This validates complete dissolution, ensuring no unreacted powder remains to pose a latent contact hazard during downstream pipetting.

Spill Management & Disposal Plan

A spill of (5-Methyl-isoxazol-3-yloxy)-acetic acid requires immediate chemical neutralization of the acidic core before physical cleanup can commence[8].

Step 1: Assessment & Isolation If the spill occurs outside a fume hood and exceeds 5 grams, evacuate the immediate 5-foot radius to allow laboratory HVAC systems to clear aerosolized particulates.

Step 2: PPE Escalation Responding personnel must don maximum PPE: a P100 respirator, chemical goggles, and fresh heavy-duty nitrile gloves.

Step 3: Chemical Neutralization Generously cover the spilled powder (or liquid solution) with a weak base, specifically solid Sodium Bicarbonate (NaHCO₃)[8]. Causality: The bicarbonate reacts with the acetic acid moiety to form a benign sodium salt, water, and carbon dioxide gas. This chemically eliminates the H315 and H319 hazards prior to physical handling.

Step 4: Adsorption & Collection Once neutralized, apply an inert absorbent like vermiculite over the mixture to capture any liquid[8]. Use a non-sparking plastic scoop to transfer the slurry into a hazardous waste bag.

Step 5: Decontamination & Validation Wash the affected surface with a mild soap and water solution to remove residual sodium salts. Validation Check: The physical cessation of effervescence (bubbling) during Step 3 validates that the acidic moiety has been fully consumed and neutralized.

Workflow Visualization

SpillResponse Start Spill Detected: (5-Methyl-isoxazol-3-yloxy)-acetic acid Assess Assess Scale & Ventilation (H335 Respiratory Hazard) Start->Assess PPE Don Maximum PPE (Nitrile, Goggles, P100) Assess->PPE Safe to proceed Neutralize Neutralize Acidic Core (Apply NaHCO3) PPE->Neutralize Adsorb Adsorb Liquid/Slurry (Apply Vermiculite) Neutralize->Adsorb Effervescence stops Dispose Collect as Hazardous Waste (Seal in labeled container) Adsorb->Dispose Clean Decontaminate Surface (Soap and Water Wash) Dispose->Clean

Workflow for the safe neutralization and disposal of (5-Methyl-isoxazol-3-yloxy)-acetic acid spills.

References

1. Benchchem, "(5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7", 1 2.[2] BLDpharm, "56674-48-7|2-((5-Methylisoxazol-3-yl)oxy)acetic acid", 2 3.[8] Benchchem, "(5-Methyl-isoxazol-3-yloxy)-acetic acid | 56674-48-7", 8 4.[3] RIT, "Personal Protective Equipment (PPE) | Environmental Health & Safety", 3 5. IFCA, "Performing the Personal Protective Equipment Hazard Analysis", 4 6.[7] Ecesis, "PPE Inspection Checklist | Free Download | OSHA Requirements", 7 7.[6] PMC/NIH, "Comparison of Simulated Workplace Protection Factors Offered by N95 and P100 Filtering Facepiece and Elastomeric Half-Mask Respirators", 6 8.[5] Wikipedia, "N95 respirator",5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.